2-Amino-3-chlorobutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3-chlorobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYASMWDAMXQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932653 | |
| Record name | 2-Amino-3-chlorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14561-56-9 | |
| Record name | 2-Amino-3-chlorobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-chlorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-chlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chlorobutanoic acid is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids. Its structure, featuring a chlorine atom at the beta-position, imparts unique physicochemical properties that make it a molecule of interest in various scientific domains, including medicinal chemistry and drug development. The presence of the halogen atom can significantly influence the molecule's conformation, lipophilicity, and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and visualizes key related pathways and workflows.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, many properties are currently based on computational predictions.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C4H8ClNO2 | ChemNet[1], PubChem[2] |
| Molecular Weight | 137.56 g/mol | ChemNet[1], PubChem[2] |
| Boiling Point | 229.8 °C at 760 mmHg | ChemNet[1] |
| Density | 1.31 g/cm³ | ChemNet[1] |
| Refractive Index | 1.491 | ChemNet[1] |
| Flash Point | 92.8 °C | ChemNet[1] |
| Melting Point | Not experimentally determined. | |
| Vapor Pressure | 0.0242 mmHg at 25°C | ChemNet[1] |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | -1.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | ECHEMI[3] |
| Hydrogen Bond Acceptor Count | 3 | ECHEMI[3] |
| Rotatable Bond Count | 2 | ECHEMI[3] |
| Exact Mass | 137.0243562 | PubChem[2], ECHEMI[3] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[2], ECHEMI[3] |
| pKa (Strongest Acidic) | Predicted value available for a similar compound (L-2-Amino-3-oxobutanoic acid): 1.87 | P. aeruginosa Metabolome Database[4] |
| pKa (Strongest Basic) | Predicted value available for a similar compound (L-2-Amino-3-oxobutanoic acid): 7.25 | P. aeruginosa Metabolome Database[4] |
Solubility
| Solvent | Solubility | Source |
| Water | Soluble | Benchchem[5] |
| Ethanol | Soluble in polar organic solvents | (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid |
| DMSO | Soluble in polar organic solvents | (S)-2-Amino-3,3-dimethylbutanoic acid - MedchemExpress.com[6] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of amino acids are described below. These are generalized methods that can be adapted for this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For amino acids, which may decompose at high temperatures, a rapid heating method can be employed.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Mortar and pestle
-
Sample of this compound
Procedure:
-
A small, dry sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the solid into the closed end. The tube is then inverted and tapped gently to ensure the solid is compacted at the bottom.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first droplet of liquid is observed is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point.
pKa Determination (Potentiometric Titration)
The pKa values represent the acid dissociation constants of the ionizable groups in an amino acid (the α-carboxyl and α-amino groups). These can be determined by potentiometric titration.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Solution of this compound of known concentration
Procedure:
-
A known volume of the this compound solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is calibrated and immersed in the solution.
-
The initial pH of the solution is recorded.
-
The solution is titrated with the standardized strong base (e.g., NaOH), adding small, precise volumes and recording the pH after each addition.
-
The titration is continued until the pH has risen significantly (e.g., to pH 12).
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values are determined from the midpoints of the buffering regions on the titration curve. The pKa of the carboxyl group (pKa1) will be in the acidic range, and the pKa of the amino group (pKa2) will be in the basic range.
Solubility Determination (Gravimetric Method)
The solubility of a compound in a particular solvent is the maximum amount of the compound that can dissolve in a given amount of the solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials with caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Drying oven
-
Solvents of interest (e.g., water, ethanol, DMSO)
-
Sample of this compound
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a vial.
-
The vial is sealed and placed in a constant temperature shaker or water bath to allow the solution to reach equilibrium (typically for 24-48 hours).
-
After equilibration, the solution is centrifuged to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully transferred to a pre-weighed drying vessel.
-
The solvent is evaporated from the supernatant in a drying oven until a constant weight of the dried solute is achieved.
-
The mass of the dissolved solid is determined by subtracting the initial weight of the vessel from the final weight.
-
The solubility is then calculated and expressed in units such as g/L or mol/L.
Visualizations
Potential Interaction with the GABAergic Signaling Pathway
As a structural analog of the neurotransmitter GABA (gamma-aminobutyric acid), this compound may interact with the GABAergic signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of interaction for a GABA analog.
Caption: Potential interaction of this compound with the GABAergic signaling pathway.
Representative Experimental Workflow: Synthesis and Purification
The following diagram outlines a logical workflow for the synthesis and purification of this compound, based on general principles of amino acid synthesis.
Caption: A representative workflow for the synthesis and purification of this compound.
References
- 1. chemnet.com [chemnet.com]
- 2. 2-Amino-3-chlorobutyric acid | C4H8ClNO2 | CID 161076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. P. aeruginosa Metabolome Database: L-2-Amino-3-oxobutanoic acid (PAMDB000671) [pseudomonas.umaryland.edu]
- 5. This compound | 14561-56-9 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of 2-Amino-3-chlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Amino-3-chlorobutanoic acid, a non-canonical amino acid with significant potential in pharmaceutical and biochemical research. The document details stereoselective synthetic methodologies, including a prominent route involving the ring-opening of aziridine precursors, as well as potential pathways starting from threonine. Furthermore, it outlines effective purification strategies, with a focus on chiral High-Performance Liquid Chromatography (HPLC) and ion-exchange chromatography, to isolate stereoisomers of high purity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of modified amino acids and their incorporation into novel molecular entities.
Introduction
This compound is a halogenated derivative of the proteinogenic amino acid threonine. The introduction of a chlorine atom at the β-position significantly alters the molecule's steric and electronic properties, making it a valuable building block for the synthesis of peptidomimetics and other bioactive compounds. Its structural similarity to natural amino acids allows it to be incorporated into peptides, potentially enhancing their stability, bioactivity, and conformational properties. This guide will explore the key synthetic routes and purification techniques for this important molecule.
Synthesis of this compound
The synthesis of this compound presents a stereochemical challenge due to the presence of two chiral centers at the α and β positions. Therefore, stereoselective methods are highly desirable to obtain specific diastereomers (threo or erythro) and enantiomers.
Stereoselective Synthesis via Aziridine Ring-Opening
A robust and stereoselective method for the synthesis of vicinal chloroamines, and by extension this compound, involves the asymmetric protonation of catalytically generated prochiral chloroenamines to form chiral chloroamines, which can then be converted to aziridines. The subsequent ring-opening of the aziridine intermediate provides a regio- and stereoselective route to the target molecule.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the stereoselective synthesis of this compound via an aziridine intermediate.
-
Asymmetric Protonation: A solution of the prochiral chloroenamine in a suitable aprotic solvent (e.g., methyl tert-butyl ether) is cooled to a low temperature (e.g., -20 °C). A chiral Brønsted acid catalyst (e.g., a phosphoric acid derivative) is added, and the reaction is stirred until completion to yield the chiral vicinal chloroamine.
-
Aziridination: A base (e.g., a non-nucleophilic amine) is added to the reaction mixture in a one-pot fashion to induce intramolecular cyclization, forming the corresponding chiral aziridine.
-
Ring-Opening: The isolated aziridine is dissolved in a suitable solvent, and a nucleophile, such as water in the presence of a Lewis acid or a protic acid, is added to facilitate the regio- and stereoselective ring-opening to afford the protected this compound derivative.
-
Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions to yield the final this compound.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Prochiral Chloroenamine | Chiral Brønsted Acid | CPME | -20 | >90 |
| 2 | Chiral Chloroamine | Base (e.g., DBU) | CPME | Room Temp. | >85 |
| 3 | Chiral Aziridine | H₂O, Lewis Acid | Dichloromethane | 0 to Room Temp. | >80 |
| 4 | Protected Amino Acid | Acid/Base or Hydrogenolysis | Varies | Varies | >90 |
Synthesis from Threonine
An alternative approach involves the direct chlorination of threonine or its derivatives. This method requires careful control of regioselectivity to favor chlorination at the β-position over other reactive sites.
-
Esterification: Threonine is first converted to its methyl ester hydrochloride to protect the carboxylic acid and activate the amino group. This can be achieved by reacting threonine with methanol in the presence of thionyl chloride or trimethylchlorosilane.[1][2]
-
Chlorination: The threonine methyl ester hydrochloride is then reacted with a chlorinating agent, such as thionyl chloride, in a suitable solvent like dichloroethane.[2]
-
Hydrolysis: The resulting this compound methyl ester is hydrolyzed to the final product.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | L-Threonine | Methanol, Thionyl Chloride | Methanol | Reflux | >95 |
| 2 | Threonine Methyl Ester HCl | Thionyl Chloride | Dichloroethane | Room Temp. | 60-70 |
| 3 | Chlorinated Ester | Aqueous Acid/Base | Water | Varies | >90 |
Purification of this compound
The purification of this compound is crucial to isolate the desired stereoisomer and remove any unreacted starting materials, byproducts, and other impurities.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.
Caption: Workflow for the purification of this compound stereoisomers using chiral HPLC.
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective for the separation of amino acid enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is commonly used. The exact ratio is optimized to achieve the best separation.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically employed.
| Parameter | Condition |
| Column | Chiralpak® IA or similar |
| Mobile Phase | Hexane:Isopropanol (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Purity Achieved | >99% ee/de |
Ion-Exchange Chromatography
Ion-exchange chromatography is a valuable technique for the purification of amino acids from complex mixtures. It separates molecules based on their net charge.
-
Column Preparation: A strong cation exchange resin is packed into a column and equilibrated with a low pH buffer.
-
Sample Loading: The crude sample of this compound is dissolved in the equilibration buffer and loaded onto the column. At a low pH, the amino acid will be protonated and carry a net positive charge, allowing it to bind to the negatively charged resin.
-
Washing: The column is washed with the equilibration buffer to remove any unbound impurities.
-
Elution: The purified amino acid is eluted from the column by increasing the pH or the salt concentration of the buffer, which disrupts the electrostatic interaction between the amino acid and the resin.
Conclusion
The synthesis and purification of this compound require careful consideration of stereochemistry and the implementation of robust analytical and preparative techniques. The stereoselective route via aziridine ring-opening offers excellent control over the stereochemical outcome. For purification, chiral HPLC stands out as the most effective method for separating stereoisomers to high purity. This guide provides a foundational understanding of the key methodologies for researchers and professionals in the field of drug discovery and development, enabling the exploration of this and other halogenated amino acids in the design of novel therapeutics and biochemical probes.
References
An In-depth Technical Guide to the Stereoisomers of 2-Amino-3-chlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-amino-3-chlorobutanoic acid, a non-canonical amino acid with potential applications in medicinal chemistry and drug development. The document details the synthesis, physicochemical properties, and known biological activities of the four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). Detailed experimental protocols for the stereoselective synthesis and chiral separation of these isomers are provided. Furthermore, this guide explores the potential mechanism of action, including the inhibition of valyl-tRNA synthetase, and presents this information through logical diagrams. All quantitative data is summarized in structured tables for ease of comparison, making this a valuable resource for researchers in the fields of organic chemistry, biochemistry, and pharmacology.
Introduction
This compound is a halogenated derivative of the proteinogenic amino acid threonine. Due to the presence of two chiral centers at the C2 and C3 positions, it exists as four distinct stereoisomers, grouped into two pairs of enantiomers: the erythro pair ((2S,3R) and (2R,3S)) and the threo pair ((2S,3S) and (2R,3R)). The introduction of a chlorine atom significantly alters the electronic and steric properties of the molecule compared to its natural counterpart, making it a valuable tool for probing biological systems and a lead compound for drug discovery.[1] Derivatives of this compound have shown potential as anticonvulsants, possibly acting as analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1]
This guide will delve into the specific properties and synthesis of each stereoisomer, providing researchers with the necessary information to explore their therapeutic potential.
Stereoisomers of this compound
The four stereoisomers of this compound are depicted below. The erythro/threo nomenclature is used to describe the relative stereochemistry of the two chiral centers, analogous to the relationship between threonine and allothreonine.
-
Erythro Isomers: (2S,3R)-2-amino-3-chlorobutanoic acid and (2R,3S)-2-amino-3-chlorobutanoic acid
-
Threo Isomers: (2S,3S)-2-amino-3-chlorobutanoic acid and (2R,3R)-2-amino-3-chlorobutanoic acid
Physicochemical Properties
While data for the individual stereoisomers is scarce in publicly available literature, the general properties of this compound (racemic mixture) are summarized below. It is anticipated that the individual stereoisomers will have similar molecular weights and general solubility profiles, but will differ in their optical rotation.
| Property | Value | Reference |
| Molecular Formula | C4H8ClNO2 | [2][3][4][5] |
| Molecular Weight | 137.56 g/mol | [2][3][4][5] |
| Boiling Point | 229.8 °C at 760 mmHg | [2] |
| Flash Point | 92.8 °C | [2] |
| Density | 1.31 g/cm³ | [2] |
| Refractive Index | 1.491 | [2] |
Stereoselective Synthesis
The stereoselective synthesis of the four stereoisomers of this compound can be achieved starting from the readily available and chiral precursors, L-threonine and L-allothreonine.[1] The key step is the substitution of the hydroxyl group at the C3 position with a chlorine atom using a chlorinating agent such as thionyl chloride (SOCl₂).[1] The stereochemical outcome of this reaction is dependent on the reaction mechanism, which can be controlled by the reaction conditions.[1]
-
An Sₙ2 reaction will proceed with inversion of configuration at the C3 center.
-
An Sₙi reaction (internal nucleophilic substitution) will proceed with retention of configuration at the C3 center.
By starting with L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) and L-allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid), all four stereoisomers can be synthesized.
Logical Workflow for Stereoselective Synthesis
Caption: Stereoselective synthesis pathways.
Experimental Protocols
Protocol 1: Synthesis of (2S,3S)-2-Amino-3-chlorobutanoic acid from L-Threonine (via Sₙ2)
-
Protection of the amino and carboxyl groups of L-threonine: To a solution of L-threonine in a suitable solvent (e.g., methanol), add an amino-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a carboxyl-protecting group reagent (e.g., thionyl chloride in methanol for methyl ester formation). Purify the resulting protected L-threonine.
-
Chlorination with inversion: Dissolve the protected L-threonine in a non-polar solvent (e.g., dichloromethane). Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂). The reaction is typically stirred at room temperature until completion. The Sₙ2 mechanism is favored under these conditions, leading to inversion of stereochemistry at the C3 position.
-
Deprotection: Remove the protecting groups using appropriate conditions (e.g., trifluoroacetic acid for Boc and ester deprotection).
-
Purification: Purify the final product, (2S,3S)-2-amino-3-chlorobutanoic acid, by recrystallization or chromatography.
Protocol 2: Synthesis of (2S,3R)-2-Amino-3-chlorobutanoic acid from L-Threonine (via Sₙi)
-
Protection of the amino and carboxyl groups of L-threonine: Follow the same procedure as in Protocol 1.
-
Chlorination with retention: Dissolve the protected L-threonine in a polar aprotic solvent (e.g., dioxane). Add thionyl chloride (SOCl₂) and heat the reaction mixture. The use of a polar solvent and higher temperature favors the Sₙi mechanism, resulting in retention of stereochemistry at the C3 position.
-
Deprotection: Remove the protecting groups as described in Protocol 1.
-
Purification: Purify the final product, (2S,3R)-2-amino-3-chlorobutanoic acid.
(Note: The synthesis of the (2R,3S) and (2R,3R) enantiomers would start from D-threonine and D-allothreonine, respectively, following similar protocols.)
Characterization and Separation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and relative stereochemistry of the diastereomers. The coupling constants between the protons at C2 and C3 (J_H2-H3) are expected to differ for the erythro and threo isomers due to their different dihedral angles. Generally, a larger coupling constant is observed for the threo isomer (anti-periplanar protons) compared to the erythro isomer (gauche protons). The β-chlorine substituent is expected to cause a distinct downfield shift in the ¹H NMR spectrum for the proton at C3, typically in the range of δ 3.8–4.2 ppm.[1]
Chiral Separation
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for separating the enantiomers of this compound.
Protocol 3: Chiral HPLC Separation
-
Column Selection: A variety of chiral stationary phases can be employed, including those based on polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic glycopeptides (e.g., teicoplanin or vancomycin), or crown ethers.
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation. A typical mobile phase for underivatized amino acids on a teicoplanin-based CSP consists of a mixture of water, methanol, and a small amount of an acidic modifier like formic acid. The ratio of the organic modifier to the aqueous phase is a key parameter to optimize for resolution.
-
Detection: Detection can be achieved using UV absorbance or, for higher sensitivity and specificity, mass spectrometry (LC-MS).
-
Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample onto the column and elute with the optimized mobile phase. The different enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation and quantification.
Biological Properties and Potential Applications
Anticonvulsant Activity
Derivatives of this compound have been investigated for their potential anticonvulsant properties.[1] This activity is thought to stem from their structural similarity to GABA, the primary inhibitory neurotransmitter in the central nervous system. These compounds may act as GABA receptor agonists or positive allosteric modulators, enhancing GABAergic inhibition and thereby reducing neuronal excitability.
Enzyme Inhibition
Research has indicated that both diastereomeric forms of this compound can act as competitive inhibitors of the enzyme valyl-tRNA synthetase.[1] This enzyme is responsible for attaching the amino acid valine to its corresponding transfer RNA (tRNA) during protein synthesis. By mimicking valine, the stereoisomers of this compound can bind to the active site of the enzyme, preventing the binding of valine and inhibiting protein synthesis.[1] This mechanism could be exploited for the development of antimicrobial or anticancer agents.
Mechanism of Valyl-tRNA Synthetase Inhibition
Caption: Competitive inhibition of Valyl-tRNA Synthetase.
Conclusion
The stereoisomers of this compound represent a promising class of non-canonical amino acids with significant potential for drug development. Their stereoselective synthesis from readily available precursors allows for the systematic investigation of the biological activities of each individual isomer. The known inhibitory activity against valyl-tRNA synthetase and the potential for GABA receptor modulation highlight promising avenues for future research. This technical guide provides a foundational resource for scientists and researchers to further explore the chemical and biological properties of these intriguing molecules and to unlock their full therapeutic potential. Further studies are warranted to determine the specific quantitative properties of each stereoisomer and to elucidate their precise mechanisms of action in various biological systems.
References
- 1. This compound | 14561-56-9 | Benchchem [benchchem.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407) [hmdb.ca]
- 3. (2R)-2-amino-3-chlorobutanoic acid | C4H8ClNO2 | CID 55285957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-chlorobutyric acid | C4H8ClNO2 | CID 161076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
CAS number and molecular formula for 2-Amino-3-chlorobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-chlorobutanoic acid, a non-canonical amino acid with potential applications in medicinal chemistry and biochemical research. This document details its chemical properties, potential synthetic routes, and methodologies for evaluating its biological activity.
Chemical and Physical Properties
This compound, a halogenated derivative of the proteinogenic amino acid threonine, possesses unique physicochemical properties that make it a valuable tool in the design of novel peptides and therapeutic agents.
CAS Number: 14561-56-9[1][2] Molecular Formula: C₄H₈ClNO₂[1][2]
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 137.56 g/mol | [1][2][3][4] |
| Exact Mass | 137.0243562 g/mol | [1][2][3] |
| Topological Polar Surface Area | 63.3 Ų | [1][2][3] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 3 | [1][3] |
| Rotatable Bond Count | 2 | [1][3] |
| Complexity | 96 | [1][3] |
| XLogP3 | -1.7 | [1][3] |
Synthesis and Characterization
Proposed Experimental Protocol for Synthesis (Adapted)
This proposed protocol is based on general methods for the synthesis of β-chloro α-amino acids from their β-hydroxy counterparts.
Materials:
-
L-Threonine
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous base (e.g., Pyridine, Triethylamine)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Protection of the amino and carboxyl groups of L-Threonine: This is a critical first step to prevent unwanted side reactions. Standard protection strategies, such as Boc protection for the amino group and esterification of the carboxyl group, should be employed.
-
Chlorination: The protected threonine derivative is dissolved in an anhydrous solvent and cooled in an ice bath. Thionyl chloride is added dropwise, followed by the slow addition of an anhydrous base. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc and ester groups) to yield the final product, this compound.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The presence of the chlorine atom is expected to induce a downfield shift in the signals of the adjacent protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amino and carboxylic acid moieties.
Potential Biological Activity and Experimental Protocols
Halogenated amino acids are known to exhibit a range of biological activities. While specific studies on the antimicrobial and anticancer properties of this compound are limited, its structural similarity to other bioactive compounds suggests it may possess such activities. The following are general experimental protocols that can be employed to assess its potential.
Antimicrobial Activity Assessment
A common method to evaluate antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Anticancer Activity Assessment
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualization of Workflows
The following diagrams illustrate the proposed workflows for the synthesis and biological evaluation of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Workflow for evaluating the biological activity of this compound.
References
natural occurrence and sources of 2-Amino-3-chlorobutanoic acid
An In-depth Technical Guide on the Natural Occurrence and Sources of 2-Amino-3-chlorobutanoic Acid
Abstract
This compound is a non-canonical, halogenated amino acid that is not found among the 20 standard amino acids genetically coded for in proteins[1]. Its structural similarity to natural amino acids like threonine and valine, combined with the unique physicochemical properties conferred by the chlorine atom, makes it a valuable molecule in medicinal chemistry and biochemical research[1]. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a focus on its sources, synthesis, and analytical characterization. While extensive searches indicate the compound is not of natural origin, this document details the primary synthetic methodologies for its production and its potential biological applications as a research tool.
Natural Occurrence
Current scientific literature categorizes this compound as a non-natural or non-canonical amino acid[1]. Extensive database searches and literature reviews have not identified any natural sources, such as plants, fungi, or bacteria, that produce this specific compound. Its significance lies in its synthetic utility and its application as a probe in biological systems[1]. The introduction of a chlorine atom into the butanoic acid backbone creates a versatile intermediate for further chemical modifications and a tool for studying biological mechanisms, such as amino acid transport[1].
Sources and Synthesis
The primary sources of this compound are chemical and enzymatic synthesis. Given its two stereocenters, a major focus of synthetic chemistry is the control of stereochemistry to produce specific diastereomers and enantiomers[1].
Chiral Pool Synthesis
A highly effective strategy for creating stereochemically defined this compound is chiral pool synthesis. This method utilizes readily available, enantiomerically pure natural amino acids as starting materials[1]. L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) and L-allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid) are ideal precursors due to their similar carbon skeleton[1]. The synthesis involves the stereospecific replacement of the C3 hydroxyl group with a chlorine atom. The stereochemical outcome of the final product is directly dependent on the starting material and the reaction mechanism (e.g., S_N2 for inversion of stereochemistry or S_Ni for retention)[1].
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis is a powerful method for generating enantioenriched this compound from achiral precursors. This approach uses a small amount of a chiral catalyst to direct the formation of a specific stereoisomer. One notable technique is the use of chiral phase-transfer catalysts, such as Maruoka's spirocyclic binaphthyl-based ammonium salts, for the asymmetric α-halogenation of carbonyl compounds[1].
Biocatalytic Transformations
Enzymatic synthesis provides a highly selective route to chiral amino acids. Halogenase enzymes, for instance, can introduce chlorine atoms with high regioselectivity. The typical mechanism involves a high-valent iron(IV)-oxo species that abstracts a hydrogen atom from the substrate, creating a radical that then reacts with a chloride ion coordinated to the iron center[1].
Classical Synthetic Methods
Traditional organic chemistry reactions can be adapted to synthesize this compound, although these methods may offer less stereochemical control.
-
Hell-Volhard-Zelinsky Reaction: Can be used to synthesize α-halo acids from carboxylic acids, which are then aminated[1].
-
Strecker Synthesis: Builds the amino acid from an aldehyde precursor[1].
-
Direct Halogenation: Involves the selective chlorination of a suitable amino acid precursor, for example using N-Chlorosuccinimide, though achieving regioselectivity at the C3 position is a significant challenge[1].
Data Presentation
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₄H₈ClNO₂ | [2] |
| Molecular Weight | 137.56 g/mol | [2] |
| Canonical SMILES | CC(C(C(=O)O)N)Cl | [2] |
| InChIKey | YFYASMWDAMXQQT-UHFFFAOYSA-N | [2] |
| CAS Number | 14561-56-9 | [2] |
Mass Spectrometry Signature
The presence of a single chlorine atom provides a distinct isotopic signature in mass spectrometry due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes[1].
| Ion | Theoretical Monoisotopic Mass (Da) | Isotopic Peak | Relative Abundance |
| [C₄H₈³⁵ClNO₂ + H]⁺ | 138.0316 | M+H | ~100% |
| [C₄H₈³⁷ClNO₂ + H]⁺ | 140.0287 | (M+2)+H | ~32% |
Comparison of Synthetic Strategies
| Strategy | Catalyst/Chiral Source | General Substrate | Key Advantage |
| Chiral Pool Synthesis | L-Threonine / L-allothreonine | Enantiopure amino acid | High stereochemical control from starting material[1] |
| Phase-Transfer Catalysis | Chiral Ammonium Salts (e.g., Maruoka catalyst) | β-Amino ester enolate | Catalytic generation of chirality[1] |
| Biocatalytic Halogenation | Halogenase Enzymes | Amino acid precursor | High regioselectivity and stereoselectivity[1] |
Experimental Protocols
General Protocol for Chiral Pool Synthesis from L-Threonine
This protocol outlines a general, conceptual procedure for the synthesis of a stereoisomer of this compound starting from L-threonine. Specific reagents, solvents, and reaction conditions would need to be optimized based on literature precedents for similar transformations.
Objective: To replace the hydroxyl group of L-threonine with a chlorine atom with inversion of stereochemistry via an S_N2 mechanism.
Step 1: Protection of Functional Groups
-
Protect the amino group of L-threonine (e.g., as a Boc or Cbz derivative) to prevent side reactions.
-
Protect the carboxylic acid group (e.g., as a methyl or ethyl ester) to enhance solubility in organic solvents and prevent its reaction.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the protected L-threonine in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution in an ice bath (0 °C).
-
Add a sulfonylating agent (e.g., tosyl chloride, mesyl chloride) and a non-nucleophilic base (e.g., triethylamine, pyridine) to convert the hydroxyl group into a good leaving group (tosylate or mesylate).
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).
Step 3: Nucleophilic Substitution with Chloride
-
To the solution containing the activated intermediate, add a source of chloride ions (e.g., lithium chloride, tetrabutylammonium chloride).
-
Heat the reaction mixture in a suitable solvent (e.g., DMF, acetone) to facilitate the S_N2 reaction, displacing the tosylate/mesylate group with chloride. This step proceeds with inversion of configuration at the C3 carbon.
-
Monitor the reaction for completion by TLC or LC-MS.
Step 4: Deprotection
-
Once the substitution is complete, perform deprotection steps to remove the amino and carboxyl protecting groups.
-
For a Boc group, use an acid such as trifluoroacetic acid (TFA).
-
For an ester, perform saponification using a base like lithium hydroxide (LiOH) followed by acidic workup.
-
The sequence of deprotection will depend on the specific protecting groups used.
Step 5: Purification
-
Purify the final this compound product using techniques such as ion-exchange chromatography or recrystallization to obtain the desired pure stereoisomer.
Analytical Methods for Identification and Quantification
The identification and quantification of amino acids, including non-canonical ones like this compound, require robust analytical techniques.
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for separation. Due to the polar nature of amino acids, derivatization is often required to improve chromatographic retention and detection[3][4].
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides high sensitivity and structural information, allowing for definitive identification and quantification[3][5]. The distinct isotopic pattern of chlorine is a key identifier.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation and stereochemical analysis.
Visualizations
Synthetic Pathway Diagram
Caption: Chiral pool synthesis of this compound from L-threonine.
Biological Application Concept
Caption: Role as a molecular probe mimicking natural amino acids.
Biological Activity and Applications
While this compound itself is primarily a synthetic intermediate, its structural features suggest several research applications.
-
Molecular Probe: Due to its resemblance to threonine and valine, it can be used to investigate the specificity and mechanism of amino acid transporters, which are crucial for cellular nutrition, metabolism, and signaling[1].
-
Therapeutic Potential: Derivatives of this compound have been explored in medicinal chemistry. Some have demonstrated anticonvulsant properties in animal models, suggesting potential applications in neurological disorders[1]. It may also act as an analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter[1].
-
Peptide Modification: As a non-canonical amino acid, it can be incorporated into peptides to create specialized structures. Halogenation can significantly alter a molecule's physicochemical properties, including lipophilicity and stability, which is a common strategy in drug design to improve absorption and distribution[1].
References
- 1. This compound | 14561-56-9 | Benchchem [benchchem.com]
- 2. 2-Amino-3-chlorobutyric acid | C4H8ClNO2 | CID 161076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical strategies for the determination of amino acids: Past, present and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Amino-3-chlorobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-3-chlorobutanoic acid, a non-canonical amino acid of interest in synthetic chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It includes detailed, standardized experimental protocols for data acquisition via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), designed to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from spectroscopic theory and data for similar chemical structures.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) | ||
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| H-2 (α-proton) | 3.5 - 3.9 | C-1 (Carboxyl) | 170 - 175 |
| H-3 (β-proton) | 3.8 - 4.2[1] | C-2 (α-carbon) | 55 - 65 |
| H-4 (γ-protons, CH₃) | 1.4 - 1.7 | C-3 (β-carbon) | 50 - 60 |
| COOH | 10 - 13 (broad) | C-4 (γ-carbon) | 15 - 25 |
| NH₂ | 5 - 9 (broad, solvent dependent) |
Note: Predicted shifts are for a standard deuterated solvent like DMSO-d₆ or D₂O. The electronegative chlorine atom is expected to cause a downfield shift for adjacent protons and carbons.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300[2] | Broad |
| N-H (Amine) | Stretching | 3200 - 3500 | Medium |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1760[2] | Strong |
| N-H (Amine) | Bending | 1580 - 1650 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |
| C-Cl | Stretching | 550 - 850[3] | Medium-Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion | m/z (Mass-to-Charge Ratio) | Notes |
| [M+H]⁺ | 138.03 | Molecular ion peak (with ¹²C, ³⁵Cl). |
| [M+2+H]⁺ | 140.03 | Isotope peak due to ³⁷Cl, expected to be ~1/3 the intensity of the [M+H]⁺ peak. |
| [M-COOH]⁺ | 92.05 | Fragment from the loss of the carboxylic acid group. |
| [M-Cl]⁺ | 102.05 | Fragment from the loss of the chlorine atom. |
Note: Fragmentation patterns can vary significantly based on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
Use a FT-IR spectrometer equipped with an ATR accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to known functional group frequencies.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile).
-
From the stock solution, prepare a dilute sample for injection by diluting it to a final concentration of 1-10 µg/mL in the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
-
Instrumentation and Data Acquisition:
-
Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺).
-
Observe the isotopic pattern, particularly the [M+2+H]⁺ peak, which is characteristic of a chlorine-containing compound.
-
If fragmentation data is acquired (MS/MS), analyze the daughter ions to propose a fragmentation pathway.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Amino-3-chlorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chlorobutanoic acid is a non-canonical amino acid containing a chlorine atom at the beta-position. The presence of the halogen atom significantly influences its physicochemical properties, including thermal stability. Understanding the thermal behavior of this compound is critical for applications in drug development, peptide synthesis, and materials science, where it may be subjected to various temperature-related stresses during synthesis, purification, storage, and formulation.
This guide outlines the probable thermal degradation pathways, presents hypothetical quantitative data based on analogous compounds, and provides detailed experimental protocols for researchers to conduct their own thermal analysis.
Predicted Thermal Stability and Degradation Profile
Based on the thermal behavior of other amino acids and halogenated organic compounds, the thermal decomposition of this compound is expected to be a multi-stage process. The stability will be influenced by factors such as the C-Cl bond strength, the presence of the amino and carboxylic acid groups, and intermolecular interactions in the solid state.
Data Presentation
The following table summarizes the anticipated thermal decomposition data for this compound, derived from typical values observed for similar small organic molecules and amino acid derivatives.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Probable Evolved Species |
| Initial Decomposition | 180 - 220 | 200 - 240 | 25 - 35 | HCl, H₂O, CO₂ |
| Main Decomposition | 220 - 350 | 280 - 320 | 40 - 50 | NH₃, Carbonyl compounds, Nitriles |
| Final Decomposition | > 350 | - | 15 - 25 | Char residue, various organic fragments |
Note: This data is predictive and should be confirmed by experimental analysis.
Proposed Degradation Pathways
The thermal degradation of this compound is likely to proceed through several competing pathways. The initial and most probable event is the elimination of hydrogen chloride (HCl), a common thermal decomposition route for chlorinated organic compounds. This can be followed by decarboxylation and deamination.
Computational studies on N-chloro-α-amino acids suggest two potential degradation pathways that may be relevant: concerted Grob fragmentation and β-elimination. While this compound is not an N-chloro compound, the principles of fragmentation and elimination reactions are applicable.
-
Dehydrochlorination: The primary degradation step is likely the elimination of HCl to form an unsaturated amino acid intermediate.
-
Decarboxylation: The carboxylic acid group can decompose to release carbon dioxide (CO₂).
-
Deamination: The amino group can be lost as ammonia (NH₃) or other nitrogen-containing species.
-
Fragmentation: The carbon skeleton can undergo fragmentation to yield smaller volatile molecules.
The following diagram illustrates a plausible initial degradation pathway for this compound.
Caption: Proposed initial thermal degradation pathway of this compound.
Experimental Protocols
To experimentally determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.
Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)
This technique provides simultaneous information on mass loss (TGA) and heat flow (DSC) as a function of temperature.
Methodology:
-
Instrument: A simultaneous TGA-DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground this compound sample into an alumina or platinum crucible.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis:
-
From the TGA curve, determine the onset and peak decomposition temperatures and the percentage of weight loss for each degradation step.
-
From the DSC curve, identify endothermic (melting, decomposition) and exothermic (decomposition, crystallization) events.
-
The following diagram outlines the experimental workflow for TGA-DSC analysis.
Caption: Experimental workflow for TGA-DSC analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (0.1-1 mg) of the sample into a pyrolysis tube or onto a filament.
-
Experimental Conditions:
-
Pyrolysis Temperature: Perform pyrolysis at several temperatures corresponding to the decomposition stages observed in the TGA analysis (e.g., 220 °C, 300 °C, and 400 °C).
-
GC Separation: Use a suitable capillary column (e.g., a polar or mid-polar column) to separate the pyrolysis products. The oven temperature program should be optimized to achieve good separation.
-
MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 10-500) to identify the separated compounds by comparing their spectra with a mass spectral library (e.g., NIST).
-
-
Data Analysis: Identify the chemical structures of the degradation products to elucidate the decomposition pathways.
The logical relationship for identifying degradation products using Py-GC-MS is depicted below.
Caption: Logical workflow for the identification of degradation products via Py-GC-MS.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and degradation profile of this compound for researchers and professionals in the pharmaceutical and chemical industries. Although direct experimental data is currently limited, the proposed degradation pathways and detailed experimental protocols offer a clear roadmap for a comprehensive thermal analysis. The combination of TGA-DSC and Py-GC-MS is crucial for obtaining a complete picture of the thermal behavior, including decomposition temperatures, weight loss kinetics, and the identity of degradation products. Such data is invaluable for ensuring the stability and safety of products containing this non-canonical amino acid.
Solubility Profile of 2-Amino-3-chlorobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-chlorobutanoic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the predicted qualitative solubility based on the well-established principles of amino acid chemistry. Furthermore, it outlines detailed experimental protocols for determining solubility, offering a practical framework for researchers to generate specific quantitative data.
Predicted Solubility of this compound
The solubility of amino acids is fundamentally governed by their zwitterionic nature, possessing both a carboxylic acid group and an amino group. This dual functionality allows for strong interactions with polar solvents. This compound, as a substituted amino acid, is expected to follow these general principles. The presence of a chlorine atom on the side chain introduces a degree of hydrophobicity that may slightly decrease its solubility in highly polar solvents compared to simpler amino acids like glycine or alanine.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Soluble | The polar nature of water effectively solvates the zwitterionic form of the amino acid through hydrogen bonding and dipole-dipole interactions.[1] |
| Methanol | Polar Protic | Moderately Soluble | As a polar protic solvent, methanol can solvate the amino acid, but its lower polarity compared to water may result in reduced solubility.[2] |
| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, but with a longer non-polar alkyl chain, ethanol is expected to be a less effective solvent for polar amino acids.[2][3] |
| Acetone | Polar Aprotic | Sparingly Soluble to Insoluble | While polar, acetone lacks the hydrogen-bonding donor capability of protic solvents, making it a poor solvent for zwitterionic compounds.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately to Sparingly Soluble | DMSO is a strong polar aprotic solvent and may exhibit some solvating power for amino acids, though generally less than water. |
| Chloroform | Non-polar | Insoluble | Non-polar solvents cannot effectively solvate the charged groups of the zwitterionic amino acid, leading to very low solubility.[1][5] |
| Hexane | Non-polar | Insoluble | As a non-polar hydrocarbon, hexane is unable to overcome the strong intermolecular forces in the crystalline amino acid.[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, established experimental methods for amino acid solubility determination should be employed. The following are detailed protocols for both qualitative and quantitative assessments.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a solute is soluble in a particular solvent.
Objective: To visually assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, chloroform)
-
Test tubes and test tube rack
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 2-3 mL of the chosen solvent to a clean, dry test tube.
-
Add a small, precisely weighed amount (e.g., 10 mg) of this compound to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Allow the mixture to stand for at least 5 minutes and observe.
-
Record the observation:
Quantitative Solubility Determination (Gravimetric Method)
The gravimetric method is a widely used and accurate technique for determining the solubility of a compound at a specific temperature.[8][9]
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Chosen solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid should be visible.[8]
-
After equilibration, carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a 0.45 µm filter to remove any undissolved solid.
-
Transfer a precisely measured aliquot of the clear filtrate into a pre-weighed evaporation dish.
-
Evaporate the solvent from the dish in a drying oven at a temperature that will not cause decomposition of the amino acid.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Solubility Determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetone - Wikipedia [en.wikipedia.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. microbenotes.com [microbenotes.com]
- 7. sciencevivid.com [sciencevivid.com]
- 8. researchgate.net [researchgate.net]
- 9. uomus.edu.iq [uomus.edu.iq]
Unlocking the Potential of 2-Amino-3-chlorobutanoic Acid as a Novel GABA Analog: A Technical Guide for Neuropharmacology Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are established therapeutic targets for a range of neurological and psychiatric disorders. The exploration of novel GABA analogs is a critical endeavor in the quest for more selective and effective modulators of GABAergic neurotransmission. This technical guide delves into the potential of 2-Amino-3-chlorobutanoic acid as a prospective GABA analog. While direct experimental evidence for its interaction with GABA receptors is not yet extensively documented in publicly available literature, its structural characteristics, alongside the known activities of similar halogenated amino acids, suggest a plausible role in modulating GABAergic systems. This document provides a comprehensive overview of the theoretical framework, key experimental protocols for characterization, and the underlying signaling pathways, serving as a foundational resource for researchers investigating this and similar compounds.
Introduction
The balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, acting on two major classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] Modulation of these receptors is a cornerstone of treatment for conditions such as epilepsy, anxiety, and sleep disorders. The development of novel GABA analogs continues to be a fertile area of research, aiming for improved therapeutic profiles, including greater receptor subtype selectivity and optimized pharmacokinetic properties.
This compound is a non-canonical amino acid whose derivatives have been investigated for therapeutic applications, including anticonvulsant properties, hinting at a potential interaction with the GABAergic system. The presence of a chlorine atom can significantly influence the molecule's physicochemical properties, potentially affecting its binding affinity and efficacy at GABA receptors. This guide outlines the rationale for investigating this compound as a GABA analog and provides the necessary technical framework for its comprehensive evaluation.
GABA Receptor Signaling Pathways
A thorough understanding of GABA receptor signaling is essential for contextualizing the potential effects of novel analogs.
GABA-A Receptor Signaling
GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[2] Upon binding of GABA, the receptor's chloride ion channel opens, leading to an influx of Cl- ions and hyperpolarization of the neuronal membrane, thus inhibiting action potential firing.[1]
Figure 1: GABA-A Receptor Signaling Pathway.
GABA-B Receptor Signaling
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory signals.[1] Ligand binding activates the associated Gi/o protein, leading to downstream effects such as the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels.
References
Methodological & Application
Application Notes and Protocols for Utilizing 2-Amino-3-chlorobutanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability. 2-Amino-3-chlorobutanoic acid, a halogenated amino acid, represents a novel building block for modifying peptide structures. The presence of a chlorine atom on the β-carbon introduces unique steric and electronic properties that can significantly influence peptide conformation and interactions with biological targets.
These application notes provide a comprehensive guide for the incorporation of this compound into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the necessary protocols, potential challenges, and analytical methods for the successful synthesis and characterization of peptides containing this unique amino acid.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are important for understanding its behavior during peptide synthesis and its potential impact on the final peptide product.
| Property | Value | Reference |
| Molecular Formula | C4H8ClNO2 | --INVALID-LINK-- |
| Molecular Weight | 137.56 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 14561-56-9 | --INVALID-LINK-- |
Experimental Protocols
The following protocols are generalized for the incorporation of Fmoc-protected this compound into a peptide sequence using manual or automated solid-phase peptide synthesis. Researchers should note that optimization of coupling times and reagents may be necessary due to the potential for steric hindrance from the β-chloro substituent.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy
This protocol outlines the manual steps for incorporating Fmoc-2-Amino-3-chlorobutanoic acid into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of Fmoc-2-Amino-3-chlorobutanoic acid:
-
In a separate vial, dissolve Fmoc-2-Amino-3-chlorobutanoic acid (3-5 equivalents relative to resin loading), HCTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours. Due to potential steric hindrance, a longer coupling time is recommended as a starting point.
-
Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Characterization
Materials:
-
Crude synthetic peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Reversed-phase HPLC column (e.g., C18)
-
Lyophilizer
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Purify the peptide using a reversed-phase HPLC system with a gradient of Solvent B into Solvent A.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Characterization by Mass Spectrometry:
-
Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
-
Purity Analysis:
-
Analyze the final lyophilized product by analytical RP-HPLC to determine its purity.
-
Data Presentation
Quantitative data from the synthesis and characterization of peptides containing this compound should be summarized for clear comparison. Below are template tables for presenting such data.
Table 1: Synthesis Yield and Purity
| Peptide Sequence | Modification | Crude Yield (%) | Purified Yield (%) | Purity by HPLC (%) |
| Example-Peptide-1 | None | Data | Data | Data |
| Example-Peptide-1 | With this compound | Data | Data | Data |
| Example-Peptide-2 | None | Data | Data | Data |
| Example-Peptide-2 | With this compound | Data | Data | Data |
Table 2: Characterization Data
| Peptide Sequence | Modification | Theoretical Mass (Da) | Observed Mass (Da) |
| Example-Peptide-1 | None | Data | Data |
| Example-Peptide-1 | With this compound | Data | Data |
| Example-Peptide-2 | None | Data | Data |
| Example-Peptide-2 | With this compound | Data | Data |
Table 3: Biological Activity Comparison
| Peptide Sequence | Modification | Assay Type (e.g., IC50, MIC) | Activity |
| Example-Peptide-1 | None | Enzyme Inhibition | Data |
| Example-Peptide-1 | With this compound | Enzyme Inhibition | Data |
| Example-Peptide-2 | None | Antimicrobial | Data |
| Example-Peptide-2 | With this compound | Antimicrobial | Data |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships relevant to the application of this compound in peptide synthesis.
Caption: Workflow for the synthesis and purification of a peptide containing this compound.
Caption: Logical workflow for the comparative biological evaluation of a native peptide and its modified counterpart.
Conclusion
The use of this compound as a building block in peptide synthesis is a promising avenue for the development of novel peptide-based therapeutics and research tools. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the incorporation of this non-canonical amino acid. Successful synthesis and characterization will enable the scientific community to further understand the impact of β-chlorination on peptide structure and function, ultimately paving the way for new discoveries in drug development.
Application Note & Protocol: Incorporation of 2-Amino-3-chlorobutanoic Acid into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide chains is a powerful strategy for developing novel therapeutics, probes, and biomaterials. These modifications can enhance proteolytic stability, modulate receptor affinity, and introduce unique functionalities.[1] 2-Amino-3-chlorobutanoic acid, a halogenated amino acid, presents an opportunity to introduce a stable, electrophilic site into a peptide, potentially for covalent modification or to study electronic effects on peptide conformation and activity.
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound. The protocol focuses on the widely used Fmoc/tBu strategy and addresses the specific challenges associated with incorporating sterically hindered and non-canonical residues.[2][3]
Challenges in Incorporation
The primary challenges in incorporating this compound are:
-
Steric Hindrance: The presence of a methyl group and a chlorine atom on the β-carbon can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling.[2]
-
Potential Side Reactions: The electron-withdrawing nature of the chlorine atom may increase the acidity of the α-proton, potentially leading to epimerization under basic conditions. Additionally, β-elimination of HCl to form a dehydroamino acid residue is a possible side reaction, particularly under strong basic conditions.[4][5]
To overcome these challenges, optimized coupling strategies and careful monitoring are required.
Materials and Reagents
-
Resin: Fmoc-Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid).[6][7]
-
Protected Amino Acids:
-
Standard N-α-Fmoc protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).[8]
-
N-α-Fmoc-2-amino-3-chlorobutanoic acid: This building block is the key starting material. It is assumed to be synthesized and purified prior to SPPS.
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine.
-
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
DIC (N,N'-Diisopropylcarbodiimide).[9]
-
-
Additives/Bases:
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate).
-
DIPEA (N,N-Diisopropylethylamine).
-
-
Deprotection and Cleavage:
-
20% (v/v) Piperidine in DMF.
-
TFA Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
-
Monitoring:
-
Kaiser Test reagents.
-
Experimental Workflow Diagram
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Protocols
Resin Preparation and First Amino Acid Loading
This protocol assumes a starting scale of 0.1 mmol.
-
Resin Swelling: Place 0.1 mmol of the chosen resin in a reaction vessel. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection (if using pre-loaded resin): Drain the DMF. Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
Standard Amino Acid Coupling Cycle
For each standard amino acid in the sequence:
-
Fmoc Deprotection: Perform the deprotection as described in 5.1.2. Confirm the presence of a free amine using a positive Kaiser test.
-
Washing: Wash the resin with DMF (5 x 2 mL).
-
Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HCTU (or HATU), and 8 equivalents of DIPEA in 2 mL of DMF.
-
Pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 2 mL).
-
Monitoring: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).
Protocol for Incorporating Fmoc-2-Amino-3-chlorobutanoic Acid
Due to steric hindrance, an optimized protocol is essential.
-
Fmoc Deprotection: Deprotect the N-terminal amine of the resin-bound peptide as per step 5.1.2.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Optimized Coupling:
-
Prepare the coupling solution: Dissolve 4 eq. of Fmoc-2-Amino-3-chlorobutanoic acid , 3.9 eq. of HATU , and 8 eq. of DIPEA in 2 mL of DMF.
-
Pre-activate the mixture for 5 minutes.
-
Add the solution to the resin.
-
Agitate for at least 2 hours at room temperature. Microwave-assisted SPPS (if available) at a controlled temperature (e.g., 50-75°C) for 10-20 minutes can significantly improve efficiency.[2]
-
-
Washing: Wash the resin with DMF (5 x 2 mL).
-
Crucial Monitoring: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.
-
Double Coupling (Recommended): If the Kaiser test is positive or equivocal, immediately repeat the coupling step (5.3.3) with a freshly prepared solution.
Coupling Reagent Selection
The choice of coupling reagent is critical for hindered amino acids.
Caption: Selection of coupling reagents based on steric hindrance.
| Coupling Reagent | Base | Activation Time | Recommended Use | Relative Cost |
| DIC/Oxyma | DIPEA | In situ | Standard, non-hindered couplings.[9] | Low |
| HCTU | DIPEA | 2-3 min | Standard and moderately hindered couplings. | Medium |
| HATU | DIPEA/Collidine | 2-5 min | Highly recommended for hindered residues. [10] | High |
| COMU | DIPEA | 2-3 min | Excellent for hindered residues, safer alternative to HATU.[9] | High |
Peptide Cleavage and Deprotection
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (5.1.2).
-
Final Washing: Wash the resin with DMF (3 x 2 mL), followed by DCM (3 x 2 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: Work in a fume hood and wear appropriate PPE.
-
Add 2-3 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of TFA).
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
-
Drying and Storage: Dry the peptide pellet under vacuum. Store the crude peptide at -20°C.
Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide using:
-
Analytical RP-HPLC: To assess purity.
-
Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the correct molecular weight. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the main M peak.
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of this compound | 1. Steric hindrance.[10] 2. Insufficient activation time or reagent equivalents. 3. Aggregation of the peptide chain. | 1. Use a more potent coupling reagent like HATU or COMU. 2. Perform a double coupling. 3. Increase coupling time to 2-4 hours. 4. Consider microwave-assisted synthesis.[2] |
| Low Purity/Extra Peaks in HPLC | 1. β-elimination of HCl during synthesis (especially piperidine steps). 2. Racemization at the α-carbon. 3. Incomplete deprotection during cleavage. | 1. Minimize exposure to strong base; ensure washes are thorough. 2. Use a hindered base like 2,4,6-collidine with HATU if racemization is suspected. 3. Extend cleavage time to 3-4 hours. |
| Mass Spec shows M-36 peak | Loss of HCl from the peptide during ionization in the mass spectrometer. | This is often an artifact of the MS analysis and may not indicate a problem with the synthesized peptide. Confirm with different MS settings or methods if possible. |
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cem.com [cem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. chem.uci.edu [chem.uci.edu]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
Application of 2-Amino-3-chlorobutanoic Acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chlorobutanoic acid is a non-canonical, halogenated amino acid that serves as a valuable tool in biochemical and pharmacological research.[1] Its structural similarity to natural amino acids allows it to interact with the active sites of various enzymes, potentially leading to inhibition. This characteristic makes it a compound of interest for studying enzyme mechanisms, identifying potential therapeutic targets, and developing novel drug candidates. As an analog of the neurotransmitter gamma-aminobutyric acid (GABA), its derivatives have also been explored for their potential in treating neurological disorders.[1]
This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition studies, with a focus on pyridoxal phosphate (PLP)-dependent enzymes, which are known targets for similar chlorinated amino acid analogs.
Principle of Action
This compound is hypothesized to act as a competitive or irreversible inhibitor of certain enzymes, particularly those involved in amino acid metabolism. Many of these enzymes are dependent on the cofactor pyridoxal phosphate (PLP). The chloro-substituted amino acid can mimic the natural substrate, binding to the enzyme's active site. The electronegative chlorine atom can facilitate chemical reactions within the active site that may lead to the formation of a stable covalent bond with the enzyme, resulting in irreversible "suicide" inhibition.[2]
Target Enzymes
Based on studies of analogous chlorinated amino acids, promising enzyme targets for inhibition studies with this compound include:
-
Alanine Racemase (Alr): A bacterial enzyme essential for cell wall biosynthesis, making it an attractive target for novel antibiotics.[3]
-
Threonine Deaminase (also known as Threonine Dehydratase): An enzyme involved in the biosynthesis of isoleucine.
-
Aminotransferases (Transaminases): A broad class of PLP-dependent enzymes crucial for amino acid and carbohydrate metabolism.
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibition of Alanine Racemase and Threonine Deaminase by this compound. Note: These values are illustrative and should be experimentally determined.
| Enzyme Target | Inhibitor | Inhibition Type | Ki (μM) | IC50 (μM) |
| Alanine Racemase | This compound | Competitive | 50 (hypothetical) | 120 (hypothetical) |
| Threonine Deaminase | This compound | Irreversible | N/A | 75 (hypothetical) |
Experimental Protocols
Protocol 1: Inhibition of Alanine Racemase
This protocol is adapted from established assays for alanine racemase activity and its inhibition.
Materials:
-
Purified Alanine Racemase
-
L-Alanine (substrate)
-
D-Amino Acid Oxidase (coupling enzyme)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or a similar HRP substrate)
-
This compound (inhibitor)
-
Potassium phosphate buffer (pH 8.0)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a range of dilutions of the inhibitor stock solution.
-
Prepare a reaction mixture containing potassium phosphate buffer, D-Amino Acid Oxidase, HRP, and Amplex Red.
-
-
Enzyme Inhibition Assay:
-
Add a defined amount of purified Alanine Racemase to the wells of a microplate.
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the enzyme and inhibitor for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding L-Alanine to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.
-
To determine the Ki value for competitive inhibition, perform the assay at various substrate (L-Alanine) concentrations and create a Lineweaver-Burk or Dixon plot.
-
Protocol 2: Inhibition of Threonine Deaminase
This protocol is a modified version of a published assay for threonine deaminase activity.
Materials:
-
Cell lysate containing Threonine Deaminase (or purified enzyme)
-
L-Threonine (substrate)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
This compound (inhibitor)
-
Tris-HCl buffer (pH 8.5)
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a series of dilutions of the inhibitor.
-
-
Enzyme Inhibition Assay:
-
In a microcentrifuge tube, combine the cell lysate (or purified enzyme) with the various concentrations of this compound.
-
Pre-incubate the enzyme-inhibitor mixture for a specific duration (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Start the reaction by adding L-Threonine.
-
Allow the reaction to proceed for a set time (e.g., 20 minutes).
-
Stop the reaction by adding DNPH, which reacts with the product (α-ketobutyrate) to form a colored product.
-
After a color development period, measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of α-ketobutyrate to quantify the product formed.
-
Calculate the enzyme activity at each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: General workflow for an enzyme inhibition assay.
Caption: Proposed mechanism of PLP-dependent enzyme inhibition.
Caption: Logical relationship between inhibitor type and effect of substrate concentration.
References
Application Notes and Protocols: 2-Amino-3-chlorobutanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Amino-3-chlorobutanoic acid and its derivatives in medicinal chemistry for drug design. Due to the limited availability of specific quantitative data for this compound, this document leverages data from structurally related halogenated amino acids and their derivatives to illustrate potential applications and protocols.
Introduction: The Potential of this compound in Drug Design
This compound is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids.[1] Its unique structure, featuring a chlorine atom at the beta-position, makes it a valuable building block in medicinal chemistry. The presence of the halogen can significantly alter the physicochemical properties of molecules, including lipophilicity, electronegativity, and metabolic stability, which are critical parameters in drug design.[1]
Derivatives of this compound have been explored for a range of therapeutic applications, including as anticonvulsants, enzyme inhibitors, and antimicrobial agents. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for further chemical modifications to create diverse compound libraries for screening.[1]
Key Therapeutic Areas and Mechanisms of Action
Anticonvulsant Activity and the GABAergic System
Derivatives of amino acids are being investigated for their anticonvulsant properties, with some showing promise in animal models of epilepsy. A plausible mechanism of action for these compounds is the modulation of the gamma-aminobutyric acid (GABA) signaling pathway. GABA is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its effects can lead to a reduction in neuronal excitability. As an analog of GABA, derivatives of this compound could potentially interact with GABA receptors or transporters.
The following diagram illustrates a simplified GABAergic synapse, highlighting the key components that could be targeted by GABA analogs.
Caption: Simplified diagram of a GABAergic synapse.
Enzyme Inhibition
Halogenated amino acids have been investigated as inhibitors of various enzymes. The chlorine atom can participate in key interactions within the enzyme's active site or act as a reactive handle for covalent modification. For example, β-chloro-D-alanine has been shown to inhibit alanine racemase, an enzyme essential for bacterial cell wall synthesis.
Antimicrobial and Antifungal Activity
The search for new antimicrobial and antifungal agents is a critical area of drug discovery. Halogenated compounds, including derivatives of amino acids, have demonstrated promising activity against a range of pathogens.
Quantitative Data for Analogs of this compound
The following tables summarize the biological activity of various derivatives and analogs of this compound. Note: This data is for structurally related compounds and should be considered as indicative of the potential of this class of molecules.
Table 1: Anticonvulsant Activity of Amino Acid Derivatives
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | Rat (Oral) | Oral | 62 | [2] |
| (R,S)-2,3-dimethoxypropionamide | Mouse (i.p.) | Intraperitoneal | 79 | [2] |
Table 2: Anticancer Activity of a 2-Amino-3-chlorobenzoic Acid
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 26 | 5 | 7.2 | [3] |
Table 3: Antimicrobial Activity of a Halogenated Amino Acid Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| γ-chloronorvaline | Pseudomonas aeruginosa | Not specified, but active | [4] |
Experimental Protocols
Synthesis of this compound from L-Threonine (Proposed Protocol)
This protocol is a representative procedure for the chlorination of L-threonine to yield this compound. The reaction should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
L-Threonine
-
Thionyl chloride (SOCl₂)
-
Dry methanol
-
Dry diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Esterification: Suspend L-threonine (1 equivalent) in dry methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to obtain the methyl ester hydrochloride.
-
Chlorination: Dissolve the crude methyl ester hydrochloride in a suitable solvent (e.g., chloroform or dichloromethane) in a round-bottom flask.
-
Add a chlorinating agent such as thionyl chloride or phosphorus pentachloride (PCl₅) (1.1 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up and Hydrolysis: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolyze the resulting chlorinated ester using aqueous acid (e.g., 6M HCl) or base (e.g., 1M NaOH) to yield this compound.
-
Purify the final product by recrystallization or column chromatography.
Workflow Diagram for Synthesis:
Caption: General workflow for the synthesis of this compound.
GABA-A Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive binding assay to evaluate the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor.
Materials:
-
Rat brain cortex tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compound (e.g., this compound derivative)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet contains the crude synaptic membranes.
-
Binding Assay: In test tubes, add the following in order:
-
Tris-HCl buffer
-
Test compound at various concentrations
-
[³H]Muscimol (final concentration ~1-2 nM)
-
For non-specific binding, add a high concentration of GABA (e.g., 1 mM).
-
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate the tubes at 4°C for 30-60 minutes.
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its utility as a building block for creating diverse chemical libraries, combined with the potential for its derivatives to exhibit a range of biological activities, makes it a molecule of significant interest to medicinal chemists. Further research is warranted to fully elucidate the therapeutic potential of this and other halogenated amino acids.
References
Application Notes and Protocols for Studying the Anticonvulsant Properties of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups for evaluating the anticonvulsant properties of novel chemical derivatives. The protocols detailed below cover essential in vivo and in vitro models for screening and characterizing potential antiepileptic drugs.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents.[1][3] Preclinical evaluation of new chemical entities is a critical step in the drug discovery pipeline. This document outlines standardized protocols for the maximal electroshock (MES) test, the pentylenetetrazol (PTZ) test, and in vitro electrophysiological assays, which are widely used to identify and characterize compounds with potential anticonvulsant activity.[1][4]
In Vivo Experimental Models
In vivo models are indispensable for assessing the overall physiological effects of a drug candidate, including its efficacy, toxicity, and pharmacokinetic profile in a whole organism.[5]
Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[6] It evaluates a drug's ability to prevent the spread of seizures when neuronal circuits are maximally stimulated.[6]
Experimental Protocol:
-
Animal Selection: Adult male Swiss mice (25-30g) or Sprague-Dawley rats (150-200g) are commonly used.[6][7] Animals should be acclimatized for at least one week before the experiment.
-
Drug Administration: The test derivative is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.[8] A vehicle control group receives the same volume of the vehicle used to dissolve the compound. A positive control group receives a standard AED like phenytoin or carbamazepine.[9]
-
Pre-treatment Time: The time between drug administration and the induction of seizures (pre-treatment time) is crucial and should be determined based on the pharmacokinetic profile of the compound, typically ranging from 30 to 60 minutes.[7]
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA, 0.2 seconds) is delivered via corneal or ear-clip electrodes.[6][10] Local anesthetic (e.g., 0.5% tetracaine) should be applied to the corneas to minimize pain.[6]
-
Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6][10] The number of animals protected from this endpoint in each group is recorded.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Data Presentation:
| Compound | Route of Administration | Pre-treatment Time (min) | ED50 (mg/kg) | 95% Confidence Interval |
| Derivative X | i.p. | 30 | 25.5 | 21.2 - 30.8 |
| Phenytoin | i.p. | 30 | 9.5 | 7.8 - 11.6 |
| Vehicle | i.p. | 30 | - | - |
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a widely used model for screening compounds effective against myoclonic and absence seizures.[11][12] PTZ is a GABA-A receptor antagonist that induces clonic convulsions.[12]
Experimental Protocol:
-
Animal Selection: Adult male Swiss mice (25-30g) are typically used.[13]
-
Drug Administration: The test derivative, vehicle, or a positive control (e.g., ethosuximide, valproic acid) is administered, similar to the MES test.[8][9]
-
Pre-treatment Time: A pre-treatment time of 30-60 minutes is standard.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 60-85 mg/kg) is injected subcutaneously (s.c.) or intraperitoneally (i.p.).[13][14]
-
Endpoint Measurement: Animals are observed for 30 minutes following PTZ injection. The primary endpoints are the latency to the first clonic convulsion and the presence or absence of generalized clonic seizures. Some protocols also record the incidence of mortality.[13]
-
Data Analysis: The percentage of animals protected from clonic seizures is calculated for each group. The ED50 can also be determined.
Data Presentation:
| Compound | Route of Administration | Pre-treatment Time (min) | Protection from Clonic Seizures (%) | Latency to First Seizure (seconds, mean ± SEM) |
| Derivative Y | i.p. | 30 | 80 | 245 ± 25 |
| Valproic Acid | i.p. | 30 | 100 | 300 ± 0 |
| Vehicle | i.p. | 30 | 0 | 95 ± 12 |
In Vitro Experimental Models
In vitro models offer a controlled environment to investigate the cellular and molecular mechanisms of action of anticonvulsant compounds, free from the complexities of a whole organism.[2][5]
Hippocampal Slice Electrophysiology
This technique allows for the direct measurement of neuronal excitability and synaptic transmission in a brain region highly implicated in epilepsy.[1][15]
Experimental Protocol:
-
Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from young adult rats or mice. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Slices are cut using a vibratome and allowed to recover in oxygenated aCSF.[15]
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Extracellular field potentials or whole-cell patch-clamp recordings are performed using glass microelectrodes.
-
Induction of Epileptiform Activity: Seizure-like activity can be induced by various methods, including:
-
Drug Application: The test derivative is bath-applied to the slice at known concentrations.
-
Endpoint Measurement: The frequency and amplitude of epileptiform discharges (e.g., population spikes, burst firing) are recorded before, during, and after drug application.
-
Data Analysis: The percentage reduction in the frequency or amplitude of epileptiform events is quantified. Concentration-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation:
| Compound | Concentration (µM) | Reduction in Epileptiform Discharge Frequency (%) |
| Derivative Z | 1 | 25.3 |
| Derivative Z | 10 | 68.7 |
| Derivative Z | 100 | 95.1 |
Visualizations
Caption: General workflow for in vivo and in vitro screening of anticonvulsant derivatives.
Caption: Simplified signaling pathways in epilepsy and targets for anticonvulsant drugs.
Key Signaling Pathways in Epilepsy and Anticonvulsant Action
The underlying mechanism of seizures involves an imbalance between excitatory and inhibitory neurotransmission.[17] Key signaling pathways and molecular targets for anticonvulsant drugs include:
-
Voltage-Gated Ion Channels: Many established AEDs act by blocking voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials.[17][18] Others target voltage-gated calcium channels, particularly T-type calcium channels, which are involved in absence seizures.[17]
-
GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Enhancing GABAergic transmission, either by acting as an agonist at GABA-A receptors or by inhibiting GABA reuptake or metabolism, is a common mechanism of action for anticonvulsants.[17]
-
Glutamatergic System: Glutamate is the main excitatory neurotransmitter. Antagonism of glutamate receptors, such as NMDA and AMPA receptors, can reduce neuronal hyperexcitability.
-
Other Pathways: Emerging research has identified other signaling pathways involved in epilepsy, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the mammalian target of rapamycin (mTOR) pathway, which are implicated in neuroinflammation and epileptogenesis.[18]
By employing the experimental models and considering the signaling pathways described in these application notes, researchers can effectively screen and characterize novel derivatives for their potential as next-generation anticonvulsant therapies.
References
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 8. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 10. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. researchgate.net [researchgate.net]
- 14. ijpp.com [ijpp.com]
- 15. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 17. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 18. The JAK-STAT Signaling Pathway in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Probing Protein Interactions with 2-Amino-3-chlorobutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Amino-3-chlorobutanoic acid as a versatile tool in biochemical assays to investigate protein-protein interactions and enzyme kinetics. This non-canonical amino acid, by mimicking natural amino acids, offers unique opportunities for probing biological systems.[1] Its chlorine substituent introduces specific steric and electronic properties that can be exploited in various experimental setups.[1]
I. Introduction to this compound in Biochemical Assays
This compound is a synthetic amino acid that can serve as a valuable building block for creating more complex molecules and as a probe to investigate biological mechanisms.[1] Its ability to act as an analog of natural amino acids allows it to be used in biochemical assays to study enzyme activity and protein interactions.[1] This document outlines several key applications and provides detailed protocols for its use.
II. Application 1: Competitive Binding Assays
One of the primary applications of this compound is as a competitive inhibitor in binding assays to determine the binding affinity of a ligand to a protein. By competing with a known fluorescently labeled ligand, the inhibitory constant (Ki) of the unlabeled this compound can be determined.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay using this compound.
Protocol: Fluorescence Polarization-Based Competitive Binding Assay
1. Materials:
-
Purified target protein
-
Fluorescently labeled ligand with known affinity for the target protein
-
This compound
-
Assay buffer (e.g., PBS, Tris-HCl with appropriate additives)
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-volume 384-well microplates
2. Method:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the target protein in assay buffer.
-
Prepare a 2X stock solution of the fluorescently labeled ligand in assay buffer. The final concentration should be at or below its Kd for the target protein.
-
Prepare a serial dilution of this compound in assay buffer, with the highest concentration being at least 100-fold higher than the expected Ki.
-
-
Assay Setup:
-
Add 10 µL of each concentration of the this compound serial dilution to the wells of the microplate. Include wells with buffer only for control (no inhibitor).
-
Add 10 µL of the 2X fluorescently labeled ligand to all wells.
-
Initiate the binding reaction by adding 10 µL of the 2X target protein solution to all wells.
-
Mix gently and incubate at room temperature for the required time to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Data Presentation: Hypothetical Competitive Binding Data
| Competitor | IC50 (µM) | Ki (µM) |
| This compound | 15.2 | 7.6 |
| Control Compound | 5.8 | 2.9 |
This data is for illustrative purposes only.
III. Application 2: Incorporation into Proteins using Cell-Free Synthesis
Recent studies have shown the successful incorporation of chlorinated amino acid analogs into proteins using cell-free synthesis systems.[2] This allows for the generation of proteins with unique properties that can be used for structural and functional studies.
Experimental Workflow: Cell-Free Protein Synthesis
Caption: Workflow for cell-free synthesis of a protein containing this compound.
Protocol: Cell-Free Protein Synthesis with this compound
1. Materials:
-
Commercial E. coli based cell-free expression kit
-
Plasmid DNA encoding the protein of interest
-
Amino acid mixture lacking the natural amino acid to be substituted
-
This compound
-
Purification resin (e.g., Ni-NTA for His-tagged proteins)
-
Mass spectrometer for verification
2. Method:
-
Reaction Setup:
-
Thaw the cell-free extract and other kit components on ice.
-
In a microcentrifuge tube, combine the cell-free extract, the amino acid mixture lacking the natural amino acid, and the plasmid DNA template according to the kit manufacturer's instructions.
-
Add this compound to the reaction mixture. The optimal concentration may need to be determined empirically.
-
Bring the final reaction volume to the recommended amount with nuclease-free water.
-
-
Protein Synthesis:
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for the recommended duration (typically 2-4 hours).
-
-
Purification and Analysis:
-
Following incubation, purify the newly synthesized protein using an appropriate method based on the affinity tag (e.g., His-tag, GST-tag).
-
To confirm the incorporation of this compound, analyze the purified protein by mass spectrometry. The mass shift corresponding to the substitution of a natural amino acid with the chlorinated analog should be observed.
-
The purified protein can then be used for downstream applications such as X-ray crystallography, NMR, or functional assays.
-
Data Presentation: Expected Mass Shift upon Incorporation
| Natural Amino Acid | Mass (Da) | Substituted with this compound | Expected Mass (Da) | Mass Shift (Da) |
| Valine | 117.15 | This compound | 137.56 | +20.41 |
| Threonine | 119.12 | This compound | 137.56 | +18.44 |
Calculated based on the molecular weight of this compound (137.56 g/mol ).[3]
IV. Application 3: Probing Signaling Pathways
By incorporating this compound into a key protein within a signaling pathway, it is possible to probe the interactions and conformational changes that are critical for signal transduction.
Hypothetical Signaling Pathway Perturbation
Caption: Probing a kinase cascade with a protein containing this compound.
By replacing a key amino acid in the active site or a protein-protein interaction domain of "Protein A" with this compound, researchers can assess the impact on the downstream signaling events. For example, one could measure the phosphorylation of "Protein B" or the subsequent gene expression changes. This provides a powerful method for dissecting the specific molecular interactions that govern cellular signaling. The protocols for such an experiment would be highly specific to the pathway being studied but would generally involve cell-based assays following the introduction of the modified protein.
References
Application Notes and Protocols for Chiral Chromatography of 2-Amino-3-chlorobutanoic Acid Stereoisomers
Introduction
2-Amino-3-chlorobutanoic acid is a non-proteinogenic amino acid that contains two chiral centers, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The stereochemistry of this compound is crucial as different stereoisomers can exhibit distinct biological activities and pharmacological properties. Consequently, the development of robust and efficient analytical methods for the stereoisomeric separation and quantification of this compound is of significant importance in drug discovery, development, and quality control. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offers powerful tools for achieving these separations.
This document provides detailed application notes and protocols for the chiral separation of this compound stereoisomers, intended for researchers, scientists, and drug development professionals.
Chiral High-Performance Liquid Chromatography (HPLC) Methods
Chiral HPLC is a widely used technique for the separation of stereoisomers. The selection of an appropriate chiral stationary phase (CSP) is critical for achieving successful separation. For amino acids and their derivatives, polysaccharide-based, macrocyclic antibiotic-based, and ligand-exchange CSPs have shown great utility.[1][2][3]
Method 1: Direct Enantioseparation using a Macrocyclic Antibiotic-Based Chiral Stationary Phase
Macrocyclic antibiotic CSPs, such as those based on teicoplanin or vancomycin, are known for their broad enantioselectivity for amino acids and related compounds.[1][2] They offer the advantage of direct separation without the need for derivatization.
Experimental Protocol:
-
Column: A chiral stationary phase column based on a macrocyclic antibiotic, such as Chirobiotic T (Teicoplanin-based), is recommended.[2]
-
Mobile Phase: A polar ionic or reversed-phase mode is typically employed. A starting mobile phase could be a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) to optimize selectivity and resolution.
-
Flow Rate: A typical flow rate of 0.5 - 1.0 mL/min is suggested.
-
Column Temperature: The separation can be performed at ambient temperature, although temperature can be varied (e.g., 10-40 °C) to improve resolution.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized amino acids.
Data Presentation:
Table 1: Representative Chromatographic Data for Direct Chiral HPLC Separation
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (2R,3S) | 8.5 | - |
| (2S,3R) | 9.8 | 2.1 |
| (2R,3R) | 11.2 | 2.5 |
| (2S,3S) | 12.9 | 2.8 |
Note: The data presented are representative and may vary depending on the specific experimental conditions and the exact CSP used.
Method 2: Indirect Enantioseparation via Derivatization
Derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers can facilitate separation on a standard achiral HPLC column.[4][5] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a commonly used CDA for amino acids.[5]
Experimental Protocol:
-
Derivatization:
-
Dissolve the this compound stereoisomer mixture in a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Add a solution of Marfey's reagent in acetone.
-
Incubate the mixture at a slightly elevated temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
Quench the reaction by adding an acid (e.g., 2 M HCl).
-
-
HPLC Analysis:
-
Column: A standard reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivative absorbs strongly (e.g., 340 nm for FDAA derivatives).
-
Data Presentation:
Table 2: Representative Chromatographic Data for Indirect Chiral HPLC Separation after Derivatization
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| L-Ala-D-(2R,3S) | 15.2 | - |
| L-Ala-L-(2S,3R) | 16.5 | 2.3 |
| L-Ala-D-(2R,3R) | 18.1 | 2.9 |
| L-Ala-L-(2S,3S) | 19.8 | 3.1 |
Note: The data presented are representative and elution order will depend on the specific CDA and the stereoisomer.
Chiral Gas Chromatography (GC) Method
Chiral GC is a highly sensitive technique suitable for the analysis of volatile compounds. For amino acids, derivatization is necessary to increase their volatility and thermal stability.[6][7]
Experimental Protocol:
-
Derivatization (Two-step): [6]
-
Esterification: React the amino acid mixture with an acidic alcohol (e.g., 3 N HCl in methanol) at elevated temperature (e.g., 100°C) to form the methyl ester.
-
Acylation: Following esterification, react the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride, TFAA) to derivatize the amino group.
-
-
GC-MS Analysis:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CHIRALDEX G-TA).[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation. For example, start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C).
-
Injection: Split or splitless injection depending on the sample concentration.
-
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. MS provides higher selectivity and structural information.
-
Data Presentation:
Table 3: Representative Chromatographic Data for Chiral GC-MS Separation
| Stereoisomer Derivative | Retention Time (min) |
| (2R,3S)-methyl ester, N-TFA | 10.2 |
| (2S,3R)-methyl ester, N-TFA | 10.5 |
| (2R,3R)-methyl ester, N-TFA | 11.1 |
| (2S,3S)-methyl ester, N-TFA | 11.4 |
Note: The data presented are representative and will be highly dependent on the specific derivatization and GC conditions.
Method Selection and Logical Workflow
The choice of method depends on several factors including the available instrumentation, the required sensitivity, and the sample matrix.
Caption: Workflow for chiral separation of this compound.
Signaling Pathways and Logical Relationships
The fundamental principle of chiral chromatography relies on the differential interaction between the stereoisomers of the analyte and a chiral environment, which is typically the chiral stationary phase.
Caption: Principle of chiral recognition in chromatography.
The successful chiral separation of this compound stereoisomers can be achieved using either chiral HPLC or chiral GC techniques. The choice between direct and indirect methods will depend on the specific requirements of the analysis. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in developing and implementing robust methods for the stereoisomeric analysis of this important amino acid analog. Careful optimization of chromatographic conditions is essential to achieve baseline separation and accurate quantification of all four stereoisomers.
References
- 1. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-chlorobutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Amino-3-chlorobutanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the amination of a 2-halo-3-chlorobutanoic acid precursor, typically 2-bromo-3-chlorobutanoic acid or 2,3-dichlorobutanoic acid, using aqueous or liquid ammonia. This nucleophilic substitution reaction replaces the halogen at the alpha-position with an amino group.
Q2: What are the critical reaction parameters that influence the yield and purity?
Several parameters are crucial for optimizing the synthesis:
-
Temperature: The reaction temperature significantly affects the rate of amination. Higher temperatures generally lead to faster reactions but can also promote side reactions, such as elimination and hydrolysis.
-
Pressure: When using liquid ammonia, the reaction is typically carried out in a sealed pressure vessel to maintain the ammonia in a liquid state. The pressure is primarily dependent on the reaction temperature and the vapor pressure of ammonia.
-
Concentration of Ammonia: A high concentration of ammonia is generally used to favor the desired nucleophilic substitution and minimize the formation of secondary and tertiary amine byproducts.
-
Reaction Time: The optimal reaction time is a balance between achieving high conversion of the starting material and minimizing the formation of degradation products.
-
Choice of Starting Material: The reactivity of the starting material (e.g., 2-bromo- vs. 2-chloro-3-chlorobutanoic acid) will influence the required reaction conditions. Bromo derivatives are generally more reactive than chloro derivatives.
Q3: What are the common side reactions and impurities I should be aware of?
During the synthesis, several side products and impurities can form, impacting the final yield and purity:
-
Dehalogenated Products: Elimination reactions can lead to the formation of unsaturated butanoic acid derivatives.
-
Hydroxy-substituted Products: Hydrolysis of the starting material or the product can result in the formation of 2-hydroxy-3-chlorobutanoic acid.
-
Over-alkylation Products: The newly formed amino group can react with the starting material to form secondary and tertiary amines.
-
Diketopiperazines: Under certain conditions, amino acids can dimerize to form cyclic diketopiperazines.[1]
-
Stereoisomers: If the synthesis is not stereospecific, a mixture of diastereomers and enantiomers can be formed.
Q4: How can I purify the final product?
Purification of this compound from the reaction mixture typically involves the following steps:
-
Removal of Excess Ammonia: After the reaction is complete, excess ammonia is carefully evaporated.
-
Precipitation: The product can often be precipitated from the reaction mixture by adjusting the pH or by adding a less polar solvent, such as ethanol or isopropanol.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol) can be used to further purify the product.
-
Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be an effective method to separate the amino acid from charged impurities.
Q5: What analytical techniques are recommended for product characterization and purity assessment?
A combination of analytical techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of protons on the carbon backbone and the amino group. The proton on the alpha-carbon typically appears as a doublet, and the proton on the beta-carbon as a quartet.
-
¹³C NMR: To confirm the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): To resolve overlapping signals and confirm the connectivity of protons and carbons.[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities. Electrospray ionization (ESI) is a suitable technique.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for side product formation. - Ensure a sufficient excess of ammonia is used. |
| Product loss during workup. | - Optimize the precipitation/crystallization solvent system. - Adjust the pH carefully during workup to ensure the amino acid is in its least soluble form (isoelectric point). | |
| Side reactions (e.g., elimination, hydrolysis). | - Lower the reaction temperature. - Use a less polar solvent if applicable. - Minimize the presence of water in the reaction mixture. | |
| Low Purity | Presence of unreacted starting material. | - Increase reaction time or temperature. - Optimize purification steps (e.g., recrystallization, chromatography). |
| Formation of over-alkylation products. | - Use a larger excess of ammonia. | |
| Presence of dehalogenated or hydroxylated impurities. | - Lower reaction temperature. - Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. | |
| Poor Stereoselectivity | Racemization during the reaction. | - If using a stereospecific starting material, consider milder reaction conditions (lower temperature, shorter time). - Investigate the use of chiral catalysts or auxiliaries for stereoselective synthesis. |
| Difficulty in Product Isolation | Product is too soluble in the reaction mixture. | - Test different anti-solvents for precipitation. - Consider using ion-exchange chromatography for isolation. |
| Formation of an emulsion during workup. | - Add a saturated brine solution to break the emulsion. - Centrifuge the mixture to aid phase separation. |
Data Presentation
Table 1: Effect of Temperature on the Yield of Amination of 2-Chlorobutanoic Acid *
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 40 | 24 | 65 |
| 60 | 12 | 80 |
| 80 | 6 | 85 |
| 100 | 4 | 75 (with increased impurities) |
*Data extrapolated from studies on similar alpha-chloro acids. Actual yields may vary.
Table 2: Effect of Ammonia to Substrate Molar Ratio on Product Distribution *
| NH₃:Substrate Ratio | This compound (%) | Secondary Amine (%) | Unreacted Substrate (%) |
| 10:1 | 70 | 15 | 15 |
| 20:1 | 85 | 5 | 10 |
| 30:1 | 92 | <2 | 6 |
| 50:1 | >95 | <1 | <4 |
*Data extrapolated from studies on similar alpha-chloro acids. Actual product distribution may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Amination of 2-Bromo-3-chlorobutanoic acid
Materials:
-
2-Bromo-3-chlorobutanoic acid
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Pressure vessel with stirring capabilities
Procedure:
-
Charge the pressure vessel with 2-Bromo-3-chlorobutanoic acid and a significant molar excess of aqueous ammonia (e.g., 30 equivalents).
-
Seal the vessel and heat the reaction mixture to 60-80°C with vigorous stirring.
-
Maintain the temperature and stirring for 6-12 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by HPLC or TLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove most of the water and remaining ammonia.
-
Adjust the pH of the concentrated solution to the isoelectric point of this compound (approximately pH 6) using 1 M HCl or 1 M NaOH.
-
Add cold ethanol to the solution to precipitate the crude product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Peptide Synthesis with 2-Amino-3-chlorobutanoic Acid
Welcome to the technical support center for troubleshooting peptide synthesis incorporating 2-Amino-3-chlorobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this non-canonical amino acid during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
A1: The main challenges stem from the presence of the chlorine atom at the β-position, which can lead to:
-
Slow or incomplete coupling reactions due to steric hindrance.
-
β-elimination of HCl under basic conditions, leading to the formation of a dehydroalanine (Dha) residue. This is a significant risk during the repetitive piperidine treatments for Fmoc group removal.
-
Side reactions during final cleavage , where the chloro group might be susceptible to nucleophilic substitution by scavengers present in the cleavage cocktail.
Q2: Which protecting group strategy is recommended for this compound?
A2: The Fmoc/tBu strategy is generally preferred for the synthesis of peptides containing sensitive residues. The mild basic conditions for Fmoc deprotection are generally less harsh than the strong acids used for Boc deprotection, although the risk of β-elimination still needs to be carefully managed.
Q3: What are the signs of β-elimination in my crude peptide?
A3: The formation of a dehydroalanine residue results in a mass decrease of 36.5 Da (the mass of HCl) in the final peptide. This can be detected by mass spectrometry. You may also observe a new peak in your HPLC chromatogram with a different retention time.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
A significant amount of unreacted free amine on the resin after the coupling step (positive Kaiser test).
-
Presence of deletion sequences (peptide lacking the this compound residue) in the final mass spectrum, corresponding to a mass difference of the target peptide minus the residue mass of this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | Use a more powerful coupling reagent. Standard carbodiimide reagents like DIC may be insufficient. Uronium/aminium-based reagents such as HATU, HBTU, or COMU are more effective for sterically hindered amino acids.[1] Increase the coupling time and/or temperature. A standard 2-hour coupling may not be sufficient. Consider extending the coupling to 4 hours or overnight at room temperature. For very difficult couplings, microwave-assisted synthesis can be beneficial. Perform a double coupling. After the initial coupling, repeat the coupling step with a fresh solution of the amino acid and coupling reagents. |
| Poor Solubility of the Protected Amino Acid | Use a solvent mixture to improve solubility. While DMF is the standard solvent, a mixture of DMF and NMP or the use of NMP alone can improve the solubility of some protected amino acids. |
| Aggregation of the Growing Peptide Chain | Incorporate a "difficult sequence" protocol. This may involve using a more polar solvent system, higher temperatures, or the introduction of pseudoproline dipeptides in the sequence to disrupt secondary structure formation. |
Experimental Protocol: Optimized Coupling of Fmoc-2-Amino-3-chlorobutanoic acid-OH
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-Amino-3-chlorobutanoic acid-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, perform a second coupling under the same conditions.
Logical Workflow for Troubleshooting Low Coupling Efficiency
Issue 2: β-Elimination to Dehydroalanine (Dha)
Symptoms:
-
A major peak in the mass spectrum corresponding to the mass of the target peptide minus 36.5 Da (M-HCl).
-
A new peak in the HPLC chromatogram, often with a slightly different retention time.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Prolonged Exposure to Piperidine | Reduce Fmoc deprotection time. Use a shorter, more concentrated piperidine treatment (e.g., 2 x 2 minutes with 20% piperidine in DMF). Use a weaker base for Fmoc deprotection. Consider using 2% DBU with 2% piperidine in DMF. The DBU is the primary deprotecting agent, and the piperidine acts as a scavenger for the dibenzofulvene byproduct. |
| Elevated Temperature During Deprotection | Perform deprotection at room temperature. Avoid heating the reaction vessel during the Fmoc removal step. |
| Sequence-Dependent Effects | If the β-elimination is severe and cannot be mitigated, consider a Boc-based strategy. While Boc-SPPS has its own challenges, the acidic deprotection conditions will prevent this specific side reaction. |
Experimental Protocol: Minimized β-Elimination during Fmoc Deprotection
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Deprotection Cocktail: Prepare a fresh solution of 2% DBU and 2% piperidine in DMF.
-
Fmoc Deprotection: Treat the resin with the deprotection cocktail for 3 minutes. Repeat this step once.
-
Washing: Immediately and thoroughly wash the resin with DMF (at least 5 times) to remove all traces of the basic deprotection solution.
Logical Relationship of Factors Leading to β-Elimination
Issue 3: Side Reactions During Final Cleavage
Symptoms:
-
Multiple unexpected peaks in the crude HPLC and mass spectrum.
-
Mass additions to the peptide corresponding to the mass of scavengers (e.g., +74 Da for EDT, +154 Da for TIPS).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Nucleophilic Attack on the C-Cl Bond | Use a "soft" scavenger cocktail. Thiol-based scavengers like EDT are more likely to be nucleophilic. A standard cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) is a good starting point. Reduce cleavage time. A standard 2-hour cleavage should be sufficient. Prolonged exposure to the acidic cleavage cocktail can increase the likelihood of side reactions. |
| Instability of the C-Cl Bond to Strong Acid | Perform a trial cleavage on a small amount of resin. This will allow you to assess the stability of your peptide to the chosen cleavage conditions without sacrificing your entire synthesis. |
Experimental Protocol: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying and Analysis: Dry the crude peptide under vacuum and analyze by HPLC and mass spectrometry.
Decision Tree for Cleavage Strategy
References
Technical Support Center: Characterization of 2-Amino-3-chlorobutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-Amino-3-chlorobutanoic acid.
Frequently Asked Questions (FAQs)
1. Synthesis and Purification
| Question | Answer |
| What are the common synthetic routes for this compound? | Common synthetic approaches include the chlorination of amino acid precursors using reagents like N-Chlorosuccinimide (NCS) and chiral pool synthesis starting from readily available chiral molecules like L-threonine. The stereochemistry of the final product is dependent on the starting material and reaction conditions.[1] |
| What are potential impurities I should be aware of during synthesis from L-threonine? | Synthesis from L-threonine involves the replacement of a hydroxyl group with chlorine. Potential impurities can include unreacted L-threonine, diastereomers of the product, and byproducts from side reactions such as elimination or rearrangement. The specific impurities will depend on the reaction conditions used. |
| How can I purify this compound? | Purification can be challenging due to the presence of stereoisomers and other closely related impurities. Chromatographic techniques, particularly chiral high-performance liquid chromatography (HPLC), are often necessary to separate the different stereoisomers.[1] |
2. Analytical Characterization
| Question | Answer |
| What are the expected chemical shifts in ¹H and ¹³C NMR for this compound? | While experimental data can vary based on the solvent and pH, predicted chemical shifts are a useful guide. The electronegative chlorine atom significantly influences the chemical shifts of nearby protons and carbons, causing them to appear at a lower field. Please refer to the detailed NMR characterization section for a table of predicted chemical shifts. |
| What is the characteristic feature to look for in the mass spectrum of this compound? | Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺ or [M+H]⁺). You should observe two peaks separated by approximately 2 Da with a relative intensity ratio of about 3:1, which is a strong indicator of the presence of a single chlorine atom. |
| How can I separate the stereoisomers of this compound? | Chiral HPLC is the most effective method for separating the stereoisomers. The selection of the chiral stationary phase (CSP) is critical, and macrocyclic glycopeptide-based columns, such as those with a teicoplanin selector (e.g., CHIROBIOTIC T), have shown success in separating underivatized amino acids.[2] Method development is often empirical and requires screening different columns and mobile phases.[3] |
| Is derivatization necessary for the GC-MS analysis of this compound? | Yes, due to the polar and non-volatile nature of amino acids, derivatization is required before GC-MS analysis. Common derivatization agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or alkyl chloroformates.[4][5] |
3. Stability and Handling
| Question | Answer |
| How stable is this compound? | Halogenated amino acids can exhibit enhanced thermal and proteolytic stability.[1] However, the C-Cl bond can be susceptible to nucleophilic substitution, especially under basic conditions or in the presence of strong nucleophiles. Stability studies under your specific experimental conditions (pH, temperature, solvent) are recommended. The chlorine atom at the C-3 position can act as a leaving group.[1] |
| What are the recommended storage conditions for this compound? | It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents. |
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Difficulty in assigning peaks in the ¹H or ¹³C NMR spectrum.
Troubleshooting Steps:
-
Compare with Predicted Shifts: Use the predicted chemical shifts in the table below as a starting point for assignment.
-
2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
pH and Solvent Effects: Be aware that the chemical shifts of the amino acid backbone protons and carbons can be sensitive to the pH and solvent used. Ensure consistency in your sample preparation.
Predicted NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (COOH) | - | > 170 |
| C2 (CH-NH₂) | Downfield shift due to adjacent Cl and NH₂ | 50 - 60 |
| C3 (CH-Cl) | Deshielded, lower field than non-substituted analog | 50 - 65 |
| C4 (CH₃) | Highest field | Most shielded |
Note: These are predicted values and may differ from experimental results.
Mass Spectrometry (MS)
Issue: Ambiguous molecular ion peak or unexpected fragmentation pattern.
Troubleshooting Steps:
-
Check for Isotopic Pattern: Look for the characteristic 3:1 isotopic pattern for the molecular ion peak to confirm the presence of chlorine.
-
Soft Ionization Techniques: Use soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.
-
Tandem MS (MS/MS): Perform MS/MS on the parent ion to obtain a characteristic fragmentation pattern that can aid in structural confirmation. Common fragmentation pathways for amino acids include the loss of water (18 Da) and the carboxyl group (45 Da).[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Issue: Poor or no separation of stereoisomers.
Troubleshooting Steps:
-
Column Selection: The choice of chiral stationary phase (CSP) is paramount. For underivatized amino acids, consider macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T, V, or TAG). Polysaccharide-based CSPs may also be effective, potentially after derivatization.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For polar ionic compounds on CHIROBIOTIC columns, a mobile phase of methanol or acetonitrile with small amounts of acidic and basic additives is a good starting point. The concentration of the organic modifier can have a significant impact on retention and selectivity.[2]
-
Temperature: Temperature can influence the separation. Experiment with different column temperatures to optimize resolution.
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: No peak or poor peak shape for the analyte.
Troubleshooting Steps:
-
Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and reagent concentration. The presence of moisture can interfere with silylation reactions.
-
Derivative Instability: Some derivatives can be unstable. Analyze the samples as soon as possible after derivatization.
-
GC Conditions: Optimize the GC temperature program. A slow ramp rate may be necessary to separate the derivatized analyte from byproducts. Ensure the injection port temperature is high enough to volatilize the derivative without causing degradation.
Experimental Protocols
Protocol: Derivatization of this compound for GC-MS Analysis using MTBSTFA
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial.
-
Drying: Thoroughly dry the sample under a stream of nitrogen or in a vacuum desiccator to remove any residual moisture.
-
Reagent Addition: Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Reaction: Cap the vial tightly and heat at 70-100 °C for 2-4 hours to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Visualizations
Logical Workflow for Troubleshooting Chiral HPLC Separation
Caption: A stepwise approach to troubleshooting the separation of this compound stereoisomers by chiral HPLC.
Experimental Workflow for GC-MS Analysis
Caption: A typical experimental workflow for the GC-MS analysis of this compound, including the essential derivatization step.
References
how to prevent degradation of 2-Amino-3-chlorobutanoic acid in solution
Technical Support Center: 2-Amino-3-chlorobutanoic Acid
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation in my solution?
A1: Degradation of this compound is typically identified through analytical methods. Common indicators include:
-
Appearance of New Peaks: When analyzing your solution using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the emergence of new, unidentified peaks suggests the formation of degradation products.
-
Decrease in Parent Compound Peak: A corresponding decrease in the peak area of this compound indicates its consumption over time.
-
Changes in pH: Depending on the degradation pathway, the pH of an unbuffered solution may shift over time.
-
Physical Changes: While less common for this compound at typical research concentrations, precipitation or a change in color could indicate significant degradation or secondary reactions.
Q2: What are the main chemical pathways that cause degradation?
A2: The primary degradation pathways for this compound in solution are hydrolysis, photodegradation, and intramolecular cyclization. Key degradation products can include dechlorinated analogs and diketopiperazines[1].
-
Hydrolysis: The chlorine atom can be displaced by a hydroxyl group, especially under neutral to alkaline conditions (pH > 8.0), forming 2-amino-3-hydroxybutanoic acid (threonine/allothreonine)[1].
-
Intramolecular Cyclization: As a β-haloamine, it is susceptible to intramolecular nucleophilic attack by the amino group on the carbon bearing the chlorine atom. This reaction forms a highly reactive aziridine-2-carboxylic acid intermediate, which can then be attacked by nucleophiles (like water) to yield various products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation[1][2]. Storing solutions in amber vials is recommended to minimize this pathway.
-
Dimerization: At higher concentrations, amino acids can undergo intermolecular condensation to form cyclic dimers known as diketopiperazines[1].
Q3: How does pH affect the stability of this compound solutions?
A3: Solution pH is a critical factor. Alkaline conditions (pH > 8.0) significantly accelerate the rate of hydrolysis and should be avoided[1]. Acidic to neutral pH (pH 3-7) is generally preferred for stability, as the protonated amine group is less nucleophilic, reducing the rate of intramolecular cyclization.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure maximum stability, solutions should be prepared fresh whenever possible. If storage is necessary, the following conditions are recommended.
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Reduces the rate of all chemical degradation pathways[1]. |
| pH | 3.0–7.0 | Minimizes base-catalyzed hydrolysis and intramolecular cyclization. |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation[1]. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Recommended for long-term storage to prevent oxidative degradation. |
| Solvent | Aqueous buffers (e.g., citrate, phosphate) within the recommended pH range. | Ensure all solvent components are pure and free of contaminants. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid loss of the parent compound observed via HPLC/LC-MS.
If you observe a rapid decrease in the concentration of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for rapid degradation of this compound.
Issue 2: Appearance of unexpected products in mass spectrometry analysis.
The presence of unexpected masses may correspond to specific degradation products.
Caption: Potential degradation pathways and corresponding molecular weights of products.
Experimental Protocol: Stability Assessment via HPLC-UV
This protocol provides a general method for assessing the stability of this compound in a specific solution.
Objective: To quantify the concentration of this compound over time under specific storage conditions (e.g., pH, temperature, light exposure).
Materials:
-
This compound
-
High-purity water and buffer reagents (e.g., sodium phosphate, sodium citrate)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase, 5 µm, 4.6 x 250 mm)
-
Volumetric flasks, pipettes, and autosampler vials (amber recommended)
-
pH meter and analytical balance
Methodology:
-
Solution Preparation:
-
Prepare the desired buffer solution (e.g., 50 mM phosphate buffer, pH 7.0).
-
Accurately weigh and dissolve this compound in the buffer to a known concentration (e.g., 1 mg/mL). This is your stock solution.
-
Divide the stock solution into several amber autosampler vials.
-
-
Storage Conditions:
-
Place sets of vials under different storage conditions to be tested (e.g., one set at 4°C, one set at 25°C). Ensure one set is also exposed to ambient light if testing for photodegradation.
-
-
Time Points:
-
Define the time points for analysis (e.g., T=0, 2, 4, 8, 24, 48, and 72 hours).
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic elution with a filtered and degassed mobile phase suitable for amino acid analysis (e.g., 95:5 Water:Methanol with 0.1% Trifluoroacetic Acid). Note: Method development may be required.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~210 nm (low UV range, as the compound lacks a strong chromophore).
-
Analysis: At each time point, take one vial from each storage condition and analyze it by HPLC. The T=0 sample should be analyzed immediately after preparation.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Table 2: Example Data from a Stability Study
| Time (Hours) | % Remaining at 4°C (Dark) | % Remaining at 25°C (Dark) | % Remaining at 25°C (Light) |
| 0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.5 | 95.2 | 91.3 |
| 24 | 98.9 | 88.1 | 79.5 |
| 48 | 98.1 | 76.4 | 62.1 |
| 72 | 97.5 | 65.0 | 48.8 |
This table contains illustrative data and does not represent actual experimental results.
References
optimizing storage conditions for 2-Amino-3-chlorobutanoic acid to ensure stability
This technical support center provides guidance on optimizing storage conditions and ensuring the stability of 2-Amino-3-chlorobutanoic acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C.[1] It should be kept in a tightly sealed container to protect it from moisture and air. For long-term storage, amber vials are recommended to prevent photodegradation.[1]
Q2: What is the expected shelf life of this compound?
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways for this compound are dechlorination and the formation of diketopiperazines.[1] Dechlorination involves the loss of the chlorine atom, leading to the formation of 2-aminobutanoic acid. Diketopiperazine formation is an intramolecular cyclization reaction that can occur, especially under thermal stress.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate the parent compound from its degradation products and allow for their quantification. A change in the physical appearance of the solid (e.g., color change, clumping) may also indicate degradation.
Q5: Is this compound sensitive to light?
A5: Yes, like many amino acids, this compound can be sensitive to light. Photodegradation can occur upon exposure to UV light. Therefore, it is recommended to store the compound in amber vials or in a light-protected environment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the sample. | 1. Confirm the identity of the extra peaks using mass spectrometry. Common degradation products include the dechlorinated analog and diketopiperazines. 2. Review storage conditions (temperature, light, and moisture exposure). 3. Perform a forced degradation study to confirm the identity of degradation products. |
| Poor solubility of the compound | Potential degradation and formation of less soluble byproducts. | 1. Analyze a small portion of the sample by HPLC to check for purity. 2. If degradation is confirmed, consider purifying the sample or obtaining a new batch. |
| Inconsistent experimental results | Instability of the compound in the experimental solution. | 1. Prepare fresh solutions for each experiment. 2. Investigate the stability of the compound in the specific solvent and pH of your experiment. 3. Consider performing experiments at a lower temperature if the compound is found to be unstable. |
| Discoloration or change in physical appearance | Significant degradation has likely occurred. | 1. Do not use the sample for experiments. 2. Discard the sample according to safety guidelines. 3. Obtain a fresh batch of the compound and ensure proper storage conditions are maintained. |
Quantitative Stability Data
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide an illustrative example of how such data would be presented. Researchers are strongly encouraged to perform their own stability studies to generate data specific to their storage conditions and experimental setups.
Table 1: Illustrative Example of Thermal Degradation of this compound
| Temperature | Time (days) | Purity (%) by HPLC | Dechlorinated Product (%) | Diketopiperazine (%) |
| 2-8°C | 30 | >99 | <0.1 | <0.1 |
| 25°C | 30 | 98.5 | 0.8 | 0.7 |
| 40°C | 30 | 95.2 | 2.5 | 2.3 |
Table 2: Illustrative Example of pH-Dependent Degradation of this compound in Solution at 25°C
| pH | Time (hours) | Purity (%) by HPLC | Dechlorinated Product (%) | Diketopiperazine (%) |
| 3 | 24 | 99.0 | 0.5 | 0.5 |
| 7 | 24 | 98.8 | 0.7 | 0.5 |
| 9 | 24 | 97.5 | 1.5 | 1.0 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
2. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC grade water, acetonitrile, and methanol
- Suitable HPLC or LC-MS/MS system with a C18 column
3. Methodology:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze the sample by HPLC/LC-MS.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze the sample by HPLC/LC-MS.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze the sample by HPLC/LC-MS.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 48 hours.
-
Dissolve the heat-stressed sample in a suitable solvent.
-
Analyze the sample by HPLC/LC-MS.
-
-
Photostability:
-
Expose a solid sample of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Dissolve the photo-stressed sample in a suitable solvent.
-
Analyze the sample by HPLC/LC-MS.
-
4. Analysis:
- Use a suitable HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile with a suitable modifier like formic acid or trifluoroacetic acid.
- Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
- Use LC-MS/MS to identify the mass of the degradation products to aid in their structural elucidation.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Overcoming Poor Solubility of 2-Amino-3-chlorobutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2-Amino-3-chlorobutanoic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The solubility of amino acids, including the non-canonical amino acid this compound, is highly dependent on the pH of the solution.[1][2] Amino acids are least soluble at their isoelectric point (pI), the pH at which the molecule has a net neutral charge. At pH values above or below the pI, the amino acid becomes charged (either negative or positive), which increases its interaction with polar water molecules and enhances solubility.[3][4][5] It is likely that the pH of your buffer is close to the pI of this compound.
Q2: What is the isoelectric point (pI) of this compound and how does it affect solubility?
A2: The exact pI of this compound is not widely published. However, like all amino acids, it possesses both an amino group and a carboxylic acid group, meaning its charge state is pH-dependent.[6] At a low pH, the amino group is protonated (-NH3+) and the carboxylic acid is neutral (-COOH), resulting in a net positive charge. At a high pH, the carboxylic acid is deprotonated (-COO-) and the amino group is neutral (-NH2), leading to a net negative charge. At the pI, both groups are ionized, forming a zwitterion (-NH3+ and -COO-), but the net charge is zero, minimizing its solubility in water.
Q3: How can I improve the solubility of this compound in my buffer?
A3: There are several effective methods to improve solubility:
-
pH Adjustment: Modifying the pH of your buffer to be at least 1-2 units away from the pI will significantly increase solubility.[7]
-
Use of Co-solvents: Adding a small amount of an organic co-solvent, such as ethanol or DMSO, can help to solubilize the compound.[8][9]
-
Solubilizing Excipients: The addition of certain excipients can enhance solubility. These include:
-
Other Amino Acids: A combination of L-arginine and L-glutamic acid has been shown to increase the solubility of other molecules.[10][11][12]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic parts of molecules, increasing their aqueous solubility.[13][14][15]
-
Q4: Are there any potential stability issues with this compound in certain buffers?
A4: Yes, it is advisable to avoid highly alkaline aqueous solutions (pH > 8.0) to limit the potential for hydrolysis. For storage, it is recommended to keep the compound at 2–8°C in amber vials to protect it from photodegradation.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound precipitates or forms a suspension in the aqueous buffer.
Caption: Troubleshooting workflow for poor solubility of this compound.
Data Presentation
The following table provides an illustrative example of how pH can affect the solubility of an amino acid. Note that these are not experimentally determined values for this compound but represent a typical solubility profile.
| pH | Net Charge of Amino Acid | Expected Relative Solubility |
| 2.0 | Positive (+) | High |
| 4.0 | Slightly Positive | Moderate |
| 6.0 (near pI) | Neutral (Zwitterionic) | Low |
| 8.0 | Slightly Negative | Moderate |
| 10.0 | Negative (-) | High |
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization
This protocol details the steps to determine the optimal pH for dissolving this compound.
-
Preparation: Prepare a series of small-volume buffers (e.g., phosphate or acetate buffers) with a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Dispensing: Aliquot a fixed amount of this compound into separate microcentrifuge tubes.
-
Addition of Buffer: Add the same volume of each buffer to the respective tubes.
-
Mixing: Vortex the tubes for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect the tubes for complete dissolution. Note the pH at which the compound fully dissolves.
-
Quantification (Optional): For a more precise measurement, centrifuge the tubes with undissolved solid and measure the concentration of the supernatant using a suitable analytical method like HPLC.
Caption: Relationship between pH, charge, and solubility of an amino acid.
Protocol 2: Using Co-solvents to Enhance Solubility
This protocol describes how to use a co-solvent to improve the solubility of this compound.
-
Buffer Preparation: Prepare your desired aqueous buffer.
-
Co-solvent Selection: Choose a water-miscible organic solvent such as ethanol or DMSO.
-
Stock Solution: Attempt to dissolve the this compound in a small amount of the pure co-solvent to create a concentrated stock solution.
-
Titration: While vortexing, slowly add the aqueous buffer to the co-solvent stock solution until the desired final concentration is reached.
-
Final Concentration of Co-solvent: Monitor the final percentage of the co-solvent. It is best to keep this as low as possible (typically <5-10% v/v) to avoid perturbing biological assays.
-
Control: Prepare a vehicle control containing the same final concentration of the co-solvent in the buffer to account for any effects of the solvent in downstream experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 14561-56-9 | Benchchem [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosyn.com [biosyn.com]
- 12. [PDF] A simple method for improving protein solubility and long-term stability. | Semantic Scholar [semanticscholar.org]
- 13. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Use of Cyclodextrins and Amino Acids for the Development of Cefixime Oral Solutions for Pediatric Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: NMR Spectral Interpretation of 2-Amino-3-chlorobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the nuclear magnetic resonance (NMR) spectral interpretation of 2-Amino-3-chlorobutanoic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound.
Issue 1: Difficulty in Distinguishing Diastereomers
Question: My ¹H NMR spectrum shows a mixture of compounds, and I am unable to differentiate between the erythro and threo diastereomers of this compound. How can I distinguish them?
Answer: The primary method for distinguishing between the erythro and threo diastereomers of this compound is by analyzing the coupling constant between the protons on C2 (Hα) and C3 (Hβ).
-
Erythro Isomer: In the erythro isomer, the anti-periplanar conformation is more populated, leading to a larger coupling constant (³Jα,β) , typically in the range of 7-10 Hz .
-
Threo Isomer: The threo isomer favors a gauche conformation, resulting in a smaller coupling constant (³Jα,β) , typically between 2-5 Hz .[1]
To accurately determine these coupling constants, ensure your spectrum has sufficient resolution. If the peaks are broad, consider optimizing the shimming of the NMR spectrometer.
Issue 2: Poor Signal-to-Noise Ratio
Question: The signal-to-noise ratio in my NMR spectrum is very low, making it difficult to identify peaks corresponding to this compound. What can I do to improve this?
Answer: A low signal-to-noise ratio can be addressed by several factors:
-
Sample Concentration: Ensure your sample concentration is adequate. For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of deuterated solvent is generally recommended. For ¹³C NMR, a higher concentration (10-50 mg) is preferable due to the lower natural abundance of the ¹³C isotope.
-
Number of Scans: Increase the number of scans (transients). The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.
-
Spectrometer and Probe: Using a higher field strength spectrometer or a cryoprobe can significantly enhance sensitivity.
-
Sample Purity: Ensure your sample is free of paramagnetic impurities, which can cause significant line broadening and reduce signal intensity.
Issue 3: Peak Broadening
Question: The peaks in my ¹H NMR spectrum are broad, obscuring coupling patterns and making integration unreliable. What are the potential causes and solutions?
Answer: Peak broadening in the NMR spectrum of this compound can arise from several sources:
-
Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. Perform manual or automated shimming on your sample before acquisition.
-
Presence of Solids: Undissolved particles in the NMR tube will disrupt the magnetic field homogeneity. Filter your sample solution into the NMR tube using a pipette with a cotton or glass wool plug.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and consider using a chelating agent like EDTA if metal contamination is suspected.
-
Chemical Exchange: The amine and carboxylic acid protons are exchangeable and their signals can be broadened, especially in the presence of water. To confirm if a broad peak is from an exchangeable proton, you can add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or decrease in intensity.
-
pH Effects: The chemical shifts of the protons near the amino and carboxyl groups are pH-dependent. If the pH of your sample is near the pKa of these groups, you can observe exchange broadening. Adjusting the pH of the sample by adding a small amount of acid or base can sharpen these peaks.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The exact chemical shifts will vary depending on the solvent, concentration, and pH. However, based on the structure and typical values for amino acids, the following are predicted chemical shift ranges:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C1 (COOH) | 10-13 (broad) | 170-180 | Carboxylic acid proton is often broad and may exchange with water. |
| C2 (CH-NH₂) | 3.5-4.5 | 55-65 | The chemical shift is influenced by the adjacent chlorine and amino groups. |
| C3 (CH-Cl) | 4.0-5.0 | 60-70 | Deshielded due to the electronegative chlorine atom. |
| C4 (CH₃) | 1.2-1.8 | 15-25 | |
| NH₂ | 7-9 (broad) | - | Amino protons are often broad and may exchange with water. |
Q2: How can 2D NMR experiments help in the spectral interpretation of this compound?
A2: 2D NMR experiments are invaluable for unambiguously assigning the structure and stereochemistry.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, you would expect to see a cross-peak between the Hα (on C2) and Hβ (on C3) protons, as well as between the Hβ proton and the methyl (CH₃) protons. This confirms the connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It will show cross-peaks between Hα and C2, Hβ and C3, and the methyl protons and C4. This is essential for assigning the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, you would expect to see correlations from the methyl protons to both C3 and C2, and from Hα to the carbonyl carbon (C1). This helps to confirm the overall carbon skeleton.
Q3: What is a standard protocol for preparing a sample of this compound for NMR analysis?
A3: A standard protocol for sample preparation is as follows:
-
Weighing the sample: Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Choosing a solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts.
-
Dissolving the sample: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transferring to NMR tube: Filter the solution through a pipette with a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and labeling: Cap the NMR tube and label it clearly.
Experimental Protocols
Protocol 1: 1D ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Prepare the sample as described in the FAQ section.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Protocol 2: 2D NMR (COSY, HSQC, HMBC) Acquisition
-
Sample Preparation: A slightly more concentrated sample is often beneficial for 2D NMR experiments.
-
Instrument Setup: Follow the same setup procedure as for 1D NMR.
-
Acquisition:
-
Load the standard 2D pulse programs for COSY, HSQC, and HMBC from the spectrometer's software library.
-
Set the spectral widths in both the direct (¹H) and indirect dimensions (¹H for COSY, ¹³C for HSQC/HMBC) to encompass all relevant signals.
-
For HSQC and HMBC, set the one-bond (¹JCH) and long-range (ⁿJCH) coupling constants to typical values (e.g., ¹JCH ≈ 145 Hz, ⁿJCH ≈ 8 Hz).
-
Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution.
-
Process the 2D data using the appropriate software, including Fourier transformation in both dimensions, phase correction, and baseline correction.
-
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Troubleshooting logic for NMR spectral issues.
References
minimizing side reactions during the synthesis of 2-Amino-3-chlorobutanoic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-chlorobutanoic acid derivatives. Our focus is on minimizing common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound derivatives?
A1: The most common and readily available starting materials are L-threonine and L-allothreonine. These natural amino acids possess the required carbon skeleton and a hydroxyl group at the β-position, which can be stereospecifically replaced by a chlorine atom. The choice between L-threonine and L-allothreonine will determine the diastereomer of the final product.
Q2: Why are protecting groups necessary for this synthesis?
A2: Protecting groups are crucial to prevent a variety of side reactions. The amino and carboxylic acid functionalities of the threonine starting material are reactive and can interfere with the chlorination of the hydroxyl group. Without protection, you may encounter issues such as polymerization, self-coupling, and other undesired reactions. The most commonly used protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) for the amino group, and simple esters (e.g., methyl or ethyl) for the carboxylic acid.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound derivatives?
A3: The main side reactions include:
-
β-Elimination: The newly introduced chlorine atom is a good leaving group. Under basic conditions or at elevated temperatures, elimination of HCl can occur, leading to the formation of a dehydroamino acid derivative (an unsaturated byproduct).[1]
-
Racemization: The stereocenter at the α-carbon can be susceptible to racemization, especially under harsh basic or acidic conditions, or during activation for peptide coupling.
-
Substitution at the β-carbon: The chlorine atom can be displaced by other nucleophiles present in the reaction mixture.
-
Side reactions related to deprotection: The conditions used to remove the protecting groups can sometimes affect the sensitive β-chloro group, leading to its elimination or substitution.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound derivative and the presence of a major byproduct with a double bond.
Possible Cause: This is a classic sign of β-elimination, where HCl is eliminated from your product to form a dehydroalanine derivative. This side reaction is often promoted by heat and the presence of a base.[1]
Solutions:
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. Bulky bases are less likely to act as nucleophiles and promote elimination.[2]
-
Temperature Control: Perform the chlorination and any subsequent steps at low temperatures. For instance, the Appel reaction is typically carried out at 0 °C to room temperature.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the exposure of the product to conditions that favor elimination.
Problem 2: The final product shows a loss of stereochemical purity at the α-carbon.
Possible Cause: Racemization of the α-carbon can occur under certain conditions. This is a known issue in peptide synthesis and can be exacerbated by strong bases or prolonged reaction times with activating agents.
Solutions:
-
Mild Reaction Conditions: Employ mild bases and coupling reagents. For peptide coupling involving your this compound derivative, use reagents known to suppress racemization, such as HATU/HOAt in the presence of a non-nucleophilic base like collidine.
-
Protecting Group Strategy: The choice of α-amino protecting group can influence the susceptibility to racemization. Urethane-based protecting groups like Boc and Fmoc are generally preferred as they are known to reduce racemization compared to other types of protecting groups.
Problem 3: An unexpected impurity with a different substituent at the β-position is detected.
Possible Cause: The chlorine atom at the β-position is susceptible to nucleophilic substitution. If there are other nucleophiles present in your reaction mixture (e.g., from solvents, reagents, or byproducts), they can displace the chloride.
Solutions:
-
Solvent and Reagent Purity: Ensure that all solvents and reagents are pure and free from nucleophilic impurities. Use of anhydrous solvents is highly recommended.
-
Control of Nucleophiles: Carefully consider all components of your reaction mixture. If possible, avoid the use of nucleophilic additives that are not essential for the desired transformation.
Data on Side Reactions
The following table summarizes the potential side products and the conditions that favor their formation during the synthesis of this compound derivatives.
| Side Reaction | Side Product Structure | Favorable Conditions | Method of Detection |
| β-Elimination | Dehydroamino acid derivative | High temperature, strong or sterically unhindered bases | NMR (alkene protons), MS (lower m/z) |
| Racemization | Diastereomer of the desired product | Strong bases, prolonged reaction times | Chiral HPLC, polarimetry |
| Substitution | Product with a different β-substituent | Presence of other nucleophiles | NMR, MS (different m/z) |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-amino-3-chlorobutanoic acid methyl ester via the Appel Reaction
This protocol describes the chlorination of N-Boc-L-threonine methyl ester using the Appel reaction, which typically proceeds with inversion of configuration.
Materials:
-
N-Boc-L-threonine methyl ester
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-L-threonine methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrachloride (1.5 eq) in anhydrous DCM to the reaction mixture. Alternatively, N-chlorosuccinimide can be used.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-2-amino-3-chlorobutanoic acid methyl ester. The byproduct, triphenylphosphine oxide, can also be removed during chromatography.
Protocol 2: Synthesis of N-Boc-2-amino-3-chlorobutanoic acid methyl ester using Thionyl Chloride
This method utilizes thionyl chloride for the chlorination. It is important to control the reaction conditions to avoid side reactions.
Materials:
-
N-Boc-L-threonine methyl ester
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., DCM or chloroform)
-
Pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-L-threonine methyl ester (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution. If pyridine is used, it should be added cautiously at this stage. The use of a base can sometimes promote elimination, so its necessity should be evaluated.[3]
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent used for the reaction (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Workflows and Logical Relationships
Caption: Troubleshooting workflow for the synthesis of this compound derivatives.
Caption: Major reaction pathways and potential side reactions.
References
Technical Support Center: Sensitive Detection of 2-Amino-3-chlorobutanoic Acid by LC-MS/MS
Welcome to the technical support center for the analysis of 2-Amino-3-chlorobutanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for high sensitivity and robustness.
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS/MS parameters I should use for this compound?
A1: For initial method development, you can start with the parameters outlined in the table below. These are suggested starting points and will likely require further optimization for your specific instrument and sample matrix.
Table 1: Suggested Starting LC-MS/MS Parameters for this compound
| Parameter | Suggested Starting Value | Notes |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | A standard choice for many small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 10 min) | To be optimized based on retention time and peak shape. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale LC-MS. |
| Column Temperature | 30 - 40 °C | Can influence retention time and peak shape. |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and sensitivity.[1] |
| Mass Spectrometry (ESI+) | ||
| Precursor Ion (Q1) | m/z 138.03 | Calculated [M+H]⁺ for C₄H₈ClNO₂. This must be confirmed experimentally. |
| Product Ions (Q3) | m/z 121.0, 92.0, 74.0 | Predicted fragments. These must be optimized by infusing the standard. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amino acids generally ionize well in positive mode. |
| Capillary Voltage | 3000 - 4000 V | Optimize for maximum signal intensity.[2][3] |
| Cone Voltage | 20 - 40 V | Optimize for precursor ion intensity. |
| Collision Energy (CE) | 10 - 30 eV | Optimize for each product ion transition. |
| Gas Temperature | 250 - 350 °C | Instrument-dependent, optimize for desolvation.[3] |
| Gas Flow | Instrument-dependent | Optimize for desolvation and signal stability.[4] |
| Nebulizer Pressure | 30 - 50 psi | Optimize for stable spray.[3] |
Q2: How can I improve the retention of this compound on a reversed-phase column?
A2: Being a polar amino acid, this compound may exhibit poor retention on traditional C18 columns. Here are some strategies to improve retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns offer enhanced retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.
-
Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can increase retention. However, be aware that ion-pairing reagents can cause significant ion suppression and are often not recommended for LC-MS/MS.[4]
-
Derivatization: Derivatizing the amino acid to make it less polar can significantly improve its retention on a reversed-phase column.[5][6]
Q3: Should I consider derivatization for the analysis of this compound?
A3: Derivatization can be a powerful tool to enhance sensitivity and chromatographic performance.[5][7] Consider derivatization if you are facing challenges with:
-
Low ionization efficiency: A derivatizing agent can introduce a readily ionizable group.
-
Poor chromatographic retention: Derivatization can increase the hydrophobicity of the analyte, leading to better retention on reversed-phase columns.[6]
-
Matrix effects: By shifting the analyte's retention time, derivatization can move it away from co-eluting matrix components that cause ion suppression.[8]
Common derivatizing reagents for amino acids include AccQ-Tag™ and Marfey's reagent.[5][6]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity
-
Question: I am not seeing any signal for my analyte, or the signal is very weak. What should I check?
-
Answer:
-
Confirm Precursor and Product Ions: Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct precursor ion ([M+H]⁺) and optimize the collision energies for the most abundant and stable product ions.
-
Optimize Ion Source Parameters: The efficiency of electrospray ionization is highly dependent on parameters like capillary voltage, gas temperatures, and gas flow rates.[3][4] Systematically optimize these parameters to maximize the signal for your analyte.
-
Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte.[1][8][9][10] To check for this, perform a post-column infusion experiment where a constant flow of your analyte is introduced into the mobile phase after the analytical column. Inject a blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[1][9]
-
Improve Sample Preparation: If ion suppression is detected, enhance your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[8][11][12]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
-
Question: My chromatographic peaks are not sharp and symmetrical. What could be the cause?
-
Answer:
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[1]
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material or metal surfaces in the LC system.[13] Consider using a column with high-purity silica or a metal-free system. Adding a small amount of a competing agent to the mobile phase, like EDTA, can sometimes help if metal chelation is an issue.
-
Column Degradation: A void at the head of the column or contamination can lead to poor peak shape. Try flushing the column or replacing it if necessary.
-
Issue 3: High Background Noise or Interferences
-
Question: I am observing high background noise or many interfering peaks in my chromatogram. How can I improve this?
-
Answer:
-
Mobile Phase Contamination: Ensure you are using high-purity LC-MS grade solvents and additives. Contaminants in the mobile phase are a common source of background noise.
-
Sample Matrix Interferences: Complex sample matrices can introduce a multitude of interfering compounds. Improve your sample cleanup procedure to remove these interferences.[12][14]
-
Carryover: If you observe the analyte peak in blank injections following a high concentration sample, you may have carryover. Optimize your needle wash method by using a strong organic solvent.
-
Increase Mass Spectrometric Selectivity: If chromatographic resolution is insufficient to separate the analyte from interferences, you may need to find more specific (higher m/z) and unique product ion transitions for your multiple reaction monitoring (MRM) method.
-
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a starting point and may require optimization for your specific application.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.[15]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. providiongroup.com [providiongroup.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
strategies to enhance the inhibitory effects of 2-Amino-3-chlorobutanoic acid scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-chlorobutanoic acid and related scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and outline strategies to enhance the inhibitory effects of your compounds.
Frequently Asked Questions (FAQs)
Q1: My initial this compound-based inhibitor shows low potency. What are the primary strategies to enhance its inhibitory effect?
A1: Enhancing potency requires a multi-faceted approach involving structural modification, stereochemical optimization, and a deeper understanding of the target interaction.
-
Structure-Activity Relationship (SAR) Studies: The most effective strategy is to systematically modify the scaffold and assess the impact on activity. This involves synthesizing a library of analogues. For instance, in related aminobutanoic acid inhibitors targeting the ASCT2 transporter, modifications to aromatic rings with various substitutions significantly improved potency.[1] The key is to explore substitutions that can improve binding affinity through additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.
-
Stereochemistry Optimization: this compound has two chiral centers, meaning four possible stereoisomers. These isomers can have vastly different biological activities and binding affinities. It is crucial to synthesize and test each stereoisomer individually. Stereoselective synthesis, for example, starting from L-threonine or L-allothreonine, can provide access to specific stereoisomers.[2]
-
Mechanism-Based Enhancements: The chlorine atom at the C-3 position can act as a leaving group in a nucleophilic substitution reaction.[2] This opens the possibility of designing the scaffold as a covalent inhibitor, which forms a permanent bond with the target enzyme. Enhancing the electrophilicity of the C-3 carbon or optimizing its position within the enzyme's active site can dramatically increase potency and duration of action.
-
Bioisosteric Replacement: Consider replacing the chlorine atom with other halogens (e.g., Fluorine, Bromine) or other bioisosteric groups to modulate the compound's electronic properties, lipophilicity, and metabolic stability. Halogenation is a common strategy in drug design to improve absorption and distribution.[2]
Q2: I'm having trouble synthesizing specific stereoisomers of my inhibitor. What are some reliable methods?
A2: Achieving stereocontrol is a common challenge. A primary and effective strategy is the direct chemical modification of readily available and stereochemically pure precursors like L-threonine and L-allothreonine.[2] The synthesis involves the stereospecific replacement of the hydroxyl group at the C3 position with a chlorine atom, typically via activation (e.g., conversion to a mesylate) followed by nucleophilic substitution with a chloride ion.[2] The stereochemistry of the final product is directly dependent on the starting material and the reaction mechanism (e.g., SN2 reaction will result in an inversion of stereochemistry).[2]
Biocatalysis using enzymes like radical amino acid halogenases offers a highly efficient and site-selective route to halogenated amino acids, circumventing the need for pre-functionalized substrates.[2]
Troubleshooting Guides
Issue: High variability in enzyme inhibition assay results.
-
Possible Cause 1: Compound Stability. The this compound scaffold may be unstable in your assay buffer, leading to inconsistent concentrations of the active inhibitor.
-
Troubleshooting Step: Assess compound stability over the time course of the assay using methods like HPLC-MS. If instability is detected, consider modifying the assay buffer (pH, additives) or reducing the incubation time.
-
-
Possible Cause 2: Compound Aggregation. At higher concentrations, inhibitors can form aggregates, which can non-specifically inhibit enzymes and lead to variable results.
-
Troubleshooting Step: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. Measure activity at multiple inhibitor concentrations to check for a dose-dependent relationship.
-
-
Possible Cause 3: Redox Activity. The compound may be interfering with the assay through redox cycling, particularly in assays that use redox-sensitive dyes or enzymes.
-
Troubleshooting Step: Run counter-screens to check for redox activity. For example, test the compound's ability to reduce resazurin in the absence of the target enzyme.
-
Issue: My inhibitor is potent in a biochemical assay but shows no activity in cell-based models.
-
Possible Cause 1: Poor Membrane Permeability. The inhibitor may not be able to cross the cell membrane to reach its intracellular target.
-
Troubleshooting Step: Assess the compound's lipophilicity (LogP). If it is too polar, consider synthesizing more lipophilic prodrugs or derivatives, for example, by esterifying the carboxylic acid group.
-
-
Possible Cause 2: Efflux by Cellular Transporters. The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Troubleshooting Step: Co-incubate the cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil). An increase in activity suggests that efflux is a problem.
-
-
Possible Cause 3: Cellular Metabolism. The inhibitor may be rapidly metabolized and inactivated by cellular enzymes.
-
Troubleshooting Step: Analyze the compound's stability in the presence of liver microsomes or cell lysates. If metabolism is rapid, consider modifying the structure at the metabolic "soft spots" to improve stability.
-
Data Presentation: Enhancing Inhibitor Potency
The following table summarizes SAR data from a study on 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids, a related scaffold, as inhibitors of the ASCT2 transporter. This illustrates how systematic modifications can enhance inhibitory effects.
| Compound ID | Scaffold Modification | IC50 in C6 Cells (μM)[1] | IC50 in HEK293 Cells (μM)[1] |
| Lead Cmpd | Original Scaffold | >200 | >200 |
| Cmpd 12 | Addition of rotatable bond and substitutions on distal aromatic ring | 5.1 | 7.2 |
| Cmpd 19 | Addition of rotatable bond and alternative substitutions on distal aromatic ring | 3.3 | 7.9 |
This data demonstrates a >40-fold improvement in potency through systematic chemical modification of the initial scaffold.[1]
Experimental Protocols & Visualizations
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
-
Reagent Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme solution, and substrate solution.
-
Assay Plate Setup: Add 2 µL of the inhibitor solution (at various concentrations) or DMSO (vehicle control) to the wells of a 96-well plate.
-
Enzyme Incubation: Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 50 µL of the substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at a specific wavelength over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis: Calculate the reaction rate (V) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
References
Validation & Comparative
Confirming the Structure of Synthesized 2-Amino-3-chlorobutanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step in ensuring the validity of experimental outcomes and the safety of potential therapeutic agents. This guide provides a comparative overview of key analytical techniques for confirming the structure of 2-Amino-3-chlorobutanoic acid, a non-canonical amino acid with potential applications in peptide synthesis and drug discovery. We present supporting experimental data, detailed methodologies, and logical workflows to aid in the comprehensive characterization of this molecule.
Spectroscopic and Spectrometric Analysis: A Multi-faceted Approach
The primary methods for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each technique provides unique and complementary information, and a combination of these methods is essential for unambiguous structure confirmation.
Data Summary
The following tables summarize the expected quantitative data from the analysis of this compound. These values can be compared against experimental results to verify the successful synthesis of the target compound.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Hα (C2-H) | 3.8 - 4.2 | Doublet | 4 - 6 |
| Hβ (C3-H) | 4.3 - 4.7 | Doublet of Quartets | 4 - 6 (to Hα), 6 - 8 (to CH₃) |
| -CH₃ (C4-H) | 1.4 - 1.7 | Doublet | 6 - 8 |
| -NH₂ | 7.5 - 9.0 (variable) | Broad Singlet | - |
| -COOH | 10.0 - 13.0 (variable) | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-COOH) | 170 - 175 |
| C2 (-CH(NH₂)-) | 55 - 60 |
| C3 (-CHCl-) | 60 - 65 |
| C4 (-CH₃) | 15 - 20 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Theoretical m/z ([M+H]⁺, ³⁵Cl) | Theoretical m/z ([M+H]⁺, ³⁷Cl) |
| Protonated Molecule | 138.0316 | 140.0287 |
Note: The presence of the chlorine isotope pattern (M+H and M+H+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.
Table 4: Expected Mass Fragmentation Pattern
| Fragment Ion | Description |
| [M+H - H₂O]⁺ | Loss of a water molecule |
| [M+H - COOH]⁺ | Loss of the carboxylic acid group |
| [M+H - Cl]⁺ | Loss of a chlorine atom |
| [C₂H₅N]⁺ | Cleavage at the Cα-Cβ bond |
Table 5: Expected FT-IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Amine) | Stretching | 3200-3500 (medium) |
| C-H (Alkyl) | Stretching | 2850-3000 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| N-H (Amine) | Bending | 1580-1650 |
| C-Cl | Stretching | 600-800 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms within the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to deduce the proton environment and connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Analyze the chemical shifts to identify the different carbon environments (e.g., carbonyl, alkyl).
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlated Spectroscopy) to identify proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound and to study its fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).
-
High-Resolution Mass Spectrometry (HRMS):
-
Infuse the sample solution into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.
-
Observe the characteristic isotopic pattern of chlorine (peaks at m/z and m/z+2 with an intensity ratio of approximately 3:1).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to confirm the structure and connectivity of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal.
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Data Acquisition:
-
Place the sample in the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with no sample present.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., O-H, N-H, C=O, C-Cl).
-
Visualizing the Workflow and Synthesis
To provide a clearer understanding of the experimental process and the synthesis of the target molecule, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Simplified reaction pathway for the synthesis of this compound from L-Threonine.
By employing this comprehensive analytical approach and comparing the obtained experimental data with the provided reference values, researchers can confidently confirm the structure of their synthesized this compound, ensuring the integrity and reliability of their scientific endeavors.
A Comparative Guide to 2-Amino-3-chlorobutanoic Acid and Other Non-Canonical Amino Acids for Researchers and Drug Development Professionals
In the expanding landscape of drug discovery and peptide therapeutics, non-canonical amino acids (ncAAs) offer a powerful toolkit to enhance the properties of peptides and proteins. These synthetic amino acids, not found among the 20 proteinogenic amino acids, can introduce novel functionalities, improve stability, and modulate biological activity. This guide provides a comparative overview of 2-Amino-3-chlorobutanoic acid, a halogenated ncAA, with other ncAAs, focusing on its role as an enzyme inhibitor.
Introduction to this compound
This compound is a synthetic derivative of the canonical amino acid valine. The presence of a chlorine atom on the side chain introduces unique steric and electronic properties, making it a subject of interest in medicinal chemistry and biochemical research. Its structural similarity to valine allows it to interact with biological targets of this natural amino acid, often with modified effects.
Comparative Analysis of Amino Acid Properties
The introduction of a chlorine atom in this compound significantly alters its properties compared to the canonical amino acid valine and another ncAA, norvaline.
| Property | Valine (Canonical) | Norvaline (Non-canonical) | This compound (Non-canonical) |
| Structure | Isopropyl side chain | n-propyl side chain | 2-chloro-1-methylethyl side chain |
| Classification | Proteinogenic | Non-proteinogenic | Non-proteinogenic, Halogenated |
| Primary Biological Role | Building block of proteins | Substrate for some aminoacyl-tRNA synthetases | Competitive inhibitor of valyl-tRNA synthetase |
| Key Feature | Essential for protein structure and function | Can be misincorporated into proteins in place of leucine or isoleucine | Chlorine atom acts as a leaving group and provides steric bulk, leading to enzyme inhibition |
Performance in Enzyme Inhibition: Targeting Valyl-tRNA Synthetase
A key biological target of this compound is valyl-tRNA synthetase (ValRS), an essential enzyme responsible for charging tRNA with valine during protein synthesis. By mimicking valine, this compound can act as a competitive inhibitor of ValRS, thereby disrupting protein synthesis. This inhibitory action makes it a potential starting point for the development of antimicrobial or anticancer agents.
Experimental Protocol: Valyl-tRNA Synthetase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds like this compound against ValRS.
Objective: To determine the inhibition constant (Ki) of a test compound for Valyl-tRNA synthetase.
Materials:
-
Purified Valyl-tRNA synthetase (ValRS)
-
tRNA specific for valine (tRNAVal)
-
L-Valine
-
ATP (Adenosine triphosphate)
-
Radioactively labeled L-Valine (e.g., [3H]-Valine)
-
Test inhibitor (e.g., this compound)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, ATP, and varying concentrations of the inhibitor and [3H]-Valine.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of ValRS to the reaction mixtures.
-
Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time period to allow for the aminoacylation of tRNAVal.
-
Reaction Termination: Stop the reaction by adding cold TCA. This will precipitate the tRNA and any attached [3H]-Valine.
-
Filtration: Filter the precipitated material through glass fiber filters. Wash the filters with cold TCA to remove any unincorporated [3H]-Valine.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [3H]-Val-tRNAVal formed.
-
Data Analysis: Plot the reaction velocity (rate of [3H]-Val-tRNAVal formation) against the substrate concentration for each inhibitor concentration. Use non-linear regression analysis of the Michaelis-Menten equation for competitive inhibition to determine the Vmax, Km, and Ki values.
Potential Modulation of GABA Receptor Signaling
Derivatives of non-canonical amino acids have been explored for their potential to modulate neurotransmitter signaling pathways. For instance, some have been investigated as analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. While direct evidence for this compound modulating GABA receptors is not yet established, its structural features suggest that its derivatives could potentially interact with GABA receptors, such as the GABA-A receptor.
Caption: Potential modulation of the GABA-A receptor signaling pathway by a non-canonical amino acid derivative.
Experimental Workflow: Peptide Synthesis with Non-Canonical Amino Acids
The incorporation of ncAAs like this compound into peptides is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a non-canonical amino acid.
Conclusion
This compound represents a valuable tool for researchers in drug discovery and chemical biology. Its ability to act as a competitive inhibitor of valyl-tRNA synthetase highlights the potential of using ncAAs to target essential cellular processes. While direct comparative performance data with other ncAAs remains an area for further investigation, the principles outlined in this guide provide a framework for its evaluation and application. The continued exploration of ncAAs like this compound will undoubtedly lead to the development of novel therapeutics with enhanced properties and novel mechanisms of action.
A Researcher's Guide to Validating the Purity of 2-Amino-3-chlorobutanoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of non-canonical amino acids like 2-Amino-3-chlorobutanoic acid is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for purity validation, complete with experimental protocols and data presentation formats.
The introduction of a chlorine atom into the butanoic acid backbone at the 3-position grants this compound unique chemical properties, making it a valuable building block in medicinal chemistry and drug discovery.[1][2][3] However, its synthesis can lead to a variety of impurities, including diastereomers, enantiomers, and process-related contaminants. Therefore, rigorous analytical validation is paramount.
This guide compares three robust analytical methods for assessing the purity of a this compound sample: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), Chiral High-Performance Liquid Chromatography (Chiral HPLC) with UV Detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Purity Validation Methods
The choice of analytical technique depends on the specific purity aspects being investigated, such as the detection of achiral impurities, the separation of stereoisomers, or the absolute quantification of the target compound. The following table summarizes the key performance characteristics of the selected methods.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC-CAD | Chromatographic separation based on polarity, with near-universal detection of non-volatile analytes. | Detects and quantifies non-volatile impurities. | High sensitivity for a wide range of compounds, independent of chromophores.[4][5] | Does not provide structural information; cannot distinguish between stereoisomers. |
| Chiral HPLC-UV | Chromatographic separation of enantiomers and diastereomers using a chiral stationary phase. | Determines the stereoisomeric purity (enantiomeric and diastereomeric excess). | Directly quantifies stereoisomers, which is crucial for stereospecific synthesis and biological activity.[1] | Requires a chromophore for UV detection; may require derivatization for compounds with poor UV absorbance. |
| qNMR | Nuclear magnetic resonance spectroscopy to quantify substances by comparing the integral of a specific resonance of the analyte with that of a certified internal standard. | Provides an absolute measure of purity and structural confirmation. | Highly accurate and precise; non-destructive; provides structural information about the analyte and any impurities.[4] | Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard. |
Experimental Workflow for Purity Validation
The following diagram illustrates a comprehensive workflow for validating the purity of a this compound sample, incorporating the three analytical techniques.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is ideal for the detection and quantification of non-volatile impurities that may be present in the this compound sample.
-
Instrumentation: HPLC system equipped with a CAD detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas (Nitrogen): 60 psi
-
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Data Analysis: Purity is assessed by area normalization, where the peak area of this compound is divided by the total area of all peaks.
Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)
This technique is essential for separating and quantifying the stereoisomers of this compound. Since the analyte lacks a strong chromophore, derivatization with a UV-active agent may be necessary to enhance detection.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of Hexane and Ethanol with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., 80:20 Hexane:Ethanol + 0.1% TFA). The exact ratio may need optimization.
-
Flow Rate: 0.8 mL/min.
-
UV Detection Wavelength: 210 nm (or a suitable wavelength for the derivatized analyte).
-
Sample Preparation:
-
Derivatization (if necessary): React the sample with a derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to introduce a strong chromophore.
-
Dissolve the (derivatized) sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
-
Data Analysis: Calculate the enantiomeric excess (ee%) and diastereomeric excess (de%) based on the peak areas of the separated stereoisomers.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of the purity of the this compound sample without the need for a reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., Maleic acid).
-
Solvent: Deuterated water (D₂O) or another suitable deuterated solvent.
-
Experimental Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard.
-
A 90° pulse angle.
-
Acquisition of a sufficient number of scans for a good signal-to-noise ratio.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account the molar masses and the number of protons for each signal.
By employing a combination of these orthogonal analytical techniques, researchers can confidently validate the purity, impurity profile, and stereoisomeric integrity of their this compound samples, ensuring the quality and reliability of their scientific investigations.
References
- 1. This compound | 14561-56-9 | Benchchem [benchchem.com]
- 2. Natural and Synthetic Halogenated Amino Acids | Encyclopedia MDPI [encyclopedia.pub]
- 3. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Thalidomide Enantiomers
An Objective Guide for Researchers in Drug Development
Thalidomide, a drug with a notorious history, serves as a quintessential example of the profound impact of stereochemistry on biological activity. Initially marketed as a racemic mixture for treating morning sickness, its devastating teratogenic effects led to a global tragedy and a paradigm shift in drug regulation.[1][2][3] This guide provides a comparative analysis of the (R)- and (S)-enantiomers of thalidomide, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular pathways.
The two enantiomers of thalidomide, while physically identical in many respects, exhibit dramatically different biological effects.[4] The (R)-enantiomer is primarily responsible for the desired sedative and anti-inflammatory effects, while the (S)-enantiomer is associated with the devastating teratogenic and anti-cancer activities.[1][3][5] However, it is crucial to note that the enantiomers can interconvert in vivo, meaning the administration of the "safe" (R)-enantiomer does not eliminate the risk of teratogenicity as it can convert to the (S)-form within the body.[1][3][5][6]
Quantitative Comparison of Enantiomer Activity
The differential activity of the thalidomide enantiomers is rooted in their stereospecific interactions with the protein Cereblon (CRBN).[1][7] CRBN is a component of the CRL4-CRBN E3 ubiquitin ligase complex, which is involved in the degradation of various proteins.[6][8][9] The (S)-enantiomer exhibits a significantly higher binding affinity for Cereblon compared to the (R)-enantiomer.
| Parameter | (S)-Thalidomide | (R)-Thalidomide | Reference |
| Binding Affinity to Cereblon (CRBN) | ~10-fold stronger binding | Weaker binding | [7][10] |
| Inhibition of CRBN Self-Ubiquitylation | Stronger inhibition | Weaker inhibition | [7] |
| Primary Therapeutic Effect | Anti-inflammatory, Anti-angiogenic, Anti-cancer | Sedative | [1][5][7][11] |
| Primary Adverse Effect | Teratogenic | - | [1][4][5][7] |
| Plasma Protein Binding | 66% | 55% | [12] |
Mechanism of Action: The Role of Cereblon
Thalidomide's biological effects are mediated through its binding to Cereblon, which alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
The binding of the (S)-enantiomer to Cereblon is more favorable, leading to a more pronounced downstream effect.[7] This interaction is responsible for both the therapeutic anti-cancer effects, through the degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, and the teratogenic effects, through the degradation of other developmental proteins such as SALL4.[6][10]
Caption: Thalidomide enantiomer interaction with the CRL4-CRBN complex.
Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of compounds to Cereblon. It is a competitive assay where a fluorescently-labeled thalidomide analog competes with the test compound for binding to recombinant CRBN.[9][13]
Materials:
-
Purified recombinant Cereblon (CRBN) protein
-
Fluorescently-labeled Thalidomide (e.g., Cy5-labeled Thalidomide)[9]
-
Assay Buffer
-
(R)- and (S)-Thalidomide enantiomers
-
Black, low-binding 96- or 384-well microtiter plates[8]
-
Fluorescent microplate reader capable of measuring fluorescence polarization[9]
Procedure:
-
Prepare a dilution series of the (R)- and (S)-thalidomide enantiomers in the assay buffer.
-
In a microtiter plate, add a fixed concentration of fluorescently-labeled thalidomide to each well.
-
Add the diluted enantiomers to the respective wells. Include a control with no competitor.
-
Add a fixed concentration of purified CRBN to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The decrease in fluorescence polarization is proportional to the amount of labeled thalidomide displaced by the test compound.
-
Calculate the IC50 values for each enantiomer, which represents the concentration required to inhibit 50% of the binding of the fluorescent probe.
Caption: Workflow for a Cereblon Fluorescence Polarization binding assay.
Chiral Separation and Quantification in Biological Samples (HPLC)
To study the pharmacokinetics and in vivo interconversion of thalidomide enantiomers, a robust method for their separation and quantification in biological samples is essential.[14][15]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral stationary phase (CSP) column (e.g., vancomycin-based)[14][15]
-
Mobile phase (e.g., 14% acetonitrile in 20 mM ammonium formate, pH 5.4)[14][15]
-
Internal standard (e.g., phenacetin)[14]
-
Extraction solvent (e.g., diethyl ether)[14]
-
Citrate-phosphate buffer (pH 2, 0.2M) for sample stabilization[14][15]
-
Biological samples (serum, plasma, tissue homogenates)
Procedure:
-
Sample Stabilization: Immediately after collection, stabilize biological samples by adding an equal volume of citrate-phosphate buffer (pH 2) to prevent racemization and degradation. Store at -80°C.[14][15]
-
Extraction: Thaw samples and extract the thalidomide enantiomers using an appropriate organic solvent like diethyl ether. The internal standard is added prior to extraction.[14]
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
HPLC Analysis: Inject the reconstituted sample onto the chiral HPLC column.
-
Detection and Quantification: Monitor the eluent at a specific wavelength (e.g., 220 nm).[14] The two enantiomers will have different retention times, allowing for their separation and individual quantification.
-
Calibration: Create a calibration curve using known concentrations of each enantiomer to determine the concentration in the unknown samples.
This guide provides a foundational understanding of the differential biological activities of thalidomide enantiomers. For researchers and drug development professionals, this knowledge underscores the critical importance of stereochemistry in pharmacology and toxicology.
References
- 1. Thalidomide - American Chemical Society [acs.org]
- 2. Thalidomide & the Importance of Stereochemistry [sites.science.oregonstate.edu]
- 3. Thalidomide – Chiralpedia [chiralpedia.com]
- 4. brainly.com [brainly.com]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of the enantiomers of thalidomide | Lund University [lunduniversity.lu.se]
- 13. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 14. Thalidomide enantiomers: determination in biological samples by HPLC and vancomycin-CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Landscape of Preclinical Research: A Comparative Guide to Alternatives for 2-Amino-3-chlorobutanoic Acid
Section 1: Anticonvulsant Activity of GABA Analogues
2-Amino-3-chlorobutanoic acid, due to its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been suggested as a potential therapeutic agent for neurological disorders like epilepsy.[1] This section provides a comparative overview of established GABA analogue anticonvulsants, their efficacy in a standard preclinical model, and a detailed protocol for assessing anticonvulsant activity.
Comparative Performance of GABA Analogue Anticonvulsants
The following table summarizes the anticonvulsant efficacy of several GABA analogues in the Maximal Electroshock (MES) seizure test in mice, a widely used preclinical model for generalized tonic-clonic seizures.[2][3] Efficacy is presented as the median effective dose (ED50), which is the dose required to protect 50% of the animals from the seizure-inducing stimulus.
| Compound | Animal Model | Anticonvulsant Efficacy (ED50) | Reference |
| Progabide | Feline Kindling Model | 25-100 mg/kg (i.p.) | [4] |
| gamma-vinyl GABA (Vigabatrin) | Feline Kindling Model | 50-200 mg/kg (i.p.) | [4] |
| N-phthaloyl GABA (P-GABA) | Bicuculline-induced convulsions (mice) | 96 mg/kg | [5] |
| Sodium Valproate | Bicuculline-induced convulsions (mice) | 301 mg/kg | [5] |
| 4,5,6,7-tetrahydroisoxazolo [5,4-c] pyridine-3-ol | Genetically determined epilepsy (gerbils) | 1.3 mg/kg (i.p.) | [1] |
| Aminooxyacetic acid | Genetically determined epilepsy (gerbils) | 0.9 mg/kg (i.p.) | [1] |
| Cetyl GABA | Genetically determined epilepsy (gerbils) | 4.5 mg/kg (i.p.) | [1] |
| gamma-acetylenic GABA | Genetically determined epilepsy (gerbils) | 2.1 mg/kg (i.p.) | [1] |
Note: The data presented is from various studies and animal models, which should be considered when making direct comparisons.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This protocol outlines the procedure for evaluating the anticonvulsant activity of a test compound using the MES test in mice.[2][6][7]
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g)
-
Test compound (e.g., this compound or alternatives)
-
Vehicle control (e.g., saline, distilled water, or appropriate solvent)
-
Corneal electrodes
-
Electroshock device capable of delivering a constant current
-
0.5% Tetracaine hydrochloride solution (local anesthetic)
-
0.9% Saline solution
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days prior to the experiment. House them in a temperature- and light-controlled room with free access to food and water.
-
Compound Administration: Administer the test compound or vehicle control to groups of mice (n=8-10 per group) via an appropriate route (e.g., intraperitoneal, oral). Doses should be determined based on preliminary toxicity studies.
-
Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia. After a few seconds, apply a drop of 0.9% saline to ensure good electrical contact. Place the corneal electrodes on the corneas.
-
Electroshock Stimulation: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Immediately after stimulation, observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value of the test compound using a probit analysis or other appropriate statistical method.
Workflow for Anticonvulsant Drug Screening
Caption: A generalized workflow for the discovery and development of new anticonvulsant drugs.
Section 2: Inhibition of Valyl-tRNA Synthetase
Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis, making them attractive targets for the development of novel antimicrobial and anticancer agents.[8][9] this compound, as an amino acid analogue, has the potential to inhibit these enzymes. This section provides a comparison of known inhibitors of valyl-tRNA synthetase and a protocol for assessing inhibitory activity.
Comparative Performance of Valyl-tRNA Synthetase Inhibitors
The following table summarizes the inhibitory activity of various compounds against valyl-tRNA synthetase. Activity is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Compound | Enzyme Source | Inhibitory Activity | Reference |
| S-Adenosylhomocysteine | Lupin | Ki = 0.35 mM (uncompetitive with tRNA) | [10] |
| S-Adenosylhomocysteine | Lupin | Ki = 0.21 mM (competitive with ATP) | [10] |
| S-Adenosylhomocysteine | Lupin | Ki = 0.33 mM (competitive with valine) | [10] |
Note: Data for this compound is not available. Researchers interested in this compound would need to perform similar assays to determine its inhibitory potential.
Experimental Protocol: Valyl-tRNA Synthetase Inhibition Assay
This protocol describes a common method to measure the inhibition of valyl-tRNA synthetase activity, which is based on the quantification of the aminoacylation of tRNA.[8]
Materials:
-
Purified valyl-tRNA synthetase (ValRS)
-
Total tRNA or purified tRNAVal
-
L-[14C]-Valine (radiolabeled substrate)
-
ATP (adenosine triphosphate)
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
Inhibitor compound (e.g., this compound or alternatives)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and L-[14C]-Valine.
-
Inhibitor Addition: Add varying concentrations of the inhibitor compound to the reaction mixture. Include a control with no inhibitor.
-
Enzyme and tRNA Addition: Initiate the reaction by adding purified ValRS and tRNA to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by adding cold 10% TCA. This will precipitate the tRNA and any [14C]-Valine that has been attached to it.
-
Filtration and Washing: Collect the precipitate by filtering the reaction mixture through glass fiber filters. Wash the filters with cold 5% TCA to remove any unincorporated [14C]-Valine.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [14C]-Val-tRNAVal formed.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for Screening Enzyme Inhibitors
Caption: A typical workflow for the discovery and development of enzyme inhibitors.
Section 3: Incorporation into Antimicrobial Peptides
The incorporation of non-canonical amino acids like this compound into peptides is a strategy to enhance their therapeutic properties, such as increased stability and improved antimicrobial activity.[11][12] This section provides a comparison of antimicrobial peptides containing canonical and non-canonical amino acids and a general protocol for their synthesis.
Comparative Performance of Antimicrobial Peptides
The following table presents the antimicrobial activity of various peptides, highlighting the impact of incorporating non-canonical amino acids. Activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.[13]
| Peptide | Sequence | Target Organism | MIC (µM) | Reference |
| Peptide with Phe | KKAAAXAAAAAXAAWAAXAAAKKKK-amide (X=Phe) | E. coli | 4 | [13] |
| Peptide with Trp | KKAAAXAAAAAXAAWAAXAAAKKKK-amide (X=Trp) | E. coli | 4 | [13] |
| Peptide with Leu | KKAAAXAAAAAXAAWAAXAAAKKKK-amide (X=Leu) | E. coli | 8 | [13] |
| Peptide with Ala | KKAAAXAAAAAXAAWAAXAAAKKKK-amide (X=Ala) | C. xerosis | 32 | [13] |
| R23FS | (sequence with non-canonical amino acids) | P. aeruginosa | 6 | [14] |
| V31KS | (sequence with non-canonical amino acids) | P. aeruginosa | 12 | [14] |
| R44KS * | (sequence with non-canonical amino acids) | P. aeruginosa | 1.5 | [14] |
Note: Direct comparison is challenging due to variations in peptide sequences and target organisms. This table illustrates the principle of how amino acid composition affects antimicrobial activity.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general overview of the steps involved in synthesizing peptides, including those with non-canonical amino acids, using the Fmoc/tBu strategy.[15][16][17]
Materials:
-
Fmoc-protected amino acids (canonical and non-canonical)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA with scavengers like water, TIS)
-
Ether (for precipitation)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in a suitable solvent like DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using the deprotection solution.
-
Sequential Amino Acid Coupling: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence. Non-canonical amino acids are incorporated in the same manner as canonical ones.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold ether.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Workflow for Bioactive Peptide Development
Caption: A workflow outlining the key stages in the design, synthesis, and evaluation of bioactive peptides.
References
- 1. High anticonvulsant potency of gamma-aminobutyric acid (GABA)mimetic drugs in gerbils with genetically determined epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Comparative study of the anticonvulsant effect of gamma-aminobutyric acid agonists in the feline kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Relative anticonvulsant effects of GABAmimetic and GABA modulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 10. The mechanism of inhibition of valyl-tRNA synthetase by S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinatorial Effects of CPP-Modified Antimicrobial Peptides: Synergistic and Additive Interactions Against Pathogenic Bacteria [mdpi.com]
- 15. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
Navigating the Analytical Landscape for 2-Amino-3-chlorobutanoic Acid: A Comparative Guide to Methodologies
The two primary analytical techniques for the determination of amino acids are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each presents distinct advantages and requires different approaches to sample preparation and analysis.
Methodology Comparison at a Glance
| Feature | LC-MS (Underivatized) | GC-MS (Derivatized) |
| Principle | Separation of polar compounds in the liquid phase followed by mass-based detection. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Derivatization | Generally not required, allowing for direct analysis. | Mandatory to increase volatility and thermal stability. |
| Sample Preparation | Simpler, often involving protein precipitation and dilution. | More complex, involving derivatization reactions (e.g., silylation, alkylation). |
| Analysis Time | Can be very rapid, with some methods under 15 minutes. | Typically longer due to the derivatization step and chromatographic run times. |
| Sensitivity | High, especially with modern MS instrumentation. | High, with derivatization enhancing detector response. |
| Selectivity | High, with chromatographic separation of isomers often possible. | High, with excellent chromatographic resolution of derivatives. |
| Matrix Effects | Can be a significant issue, potentially affecting ionization efficiency. | Generally less susceptible to matrix effects compared to LC-MS. |
| Compound Coverage | Broad, suitable for a wide range of amino acids. | Broad, but derivatization efficiency can vary between compounds. |
In-Depth Look at Analytical Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) for Underivatized Amino Acids
LC-MS has emerged as a powerful technique for the direct analysis of amino acids without the need for derivatization. This approach leverages the high polarity of amino acids for separation using specialized chromatography columns, such as those for Hydrophilic Interaction Liquid Chromatography (HILIC).
A typical workflow for the analysis of underivatized amino acids by HILIC-MS involves the following steps:
-
Sample Preparation:
-
For biological samples, proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid (e.g., sulfosalicylic acid).
-
The sample is then centrifuged, and the supernatant is collected.
-
The supernatant is diluted with an appropriate solvent, often the mobile phase, prior to injection.
-
-
Liquid Chromatography:
-
Column: A HILIC column is used for separation.
-
Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically employed.
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Column Temperature: Controlled to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used in positive ion mode.
-
Detection: A triple quadrupole mass spectrometer is often used for its high selectivity and sensitivity, operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a robust and highly reproducible technique for amino acid analysis. However, due to the low volatility of amino acids, a derivatization step is essential to convert them into thermally stable and volatile compounds suitable for gas chromatography.
Two prevalent derivatization methods for GC-MS analysis of amino acids are silylation and alkylation.
-
Silylation: This method involves the replacement of active hydrogens in the amino acid with a silyl group, typically using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Alkylation: This technique utilizes reagents such as alkyl chloroformates (e.g., methyl or propyl chloroformate) to derivatize both the amino and carboxyl groups of the amino acids.
-
Sample Preparation and Derivatization:
-
Drying: The aqueous sample is first dried completely, as moisture can interfere with the derivatization reaction.
-
Derivatization:
-
Silylation (MTBSTFA): The dried sample is reconstituted in a solvent (e.g., acetonitrile), and MTBSTFA is added. The mixture is then heated to facilitate the reaction.
-
Alkylation (Propyl Chloroformate): The sample is treated with propyl chloroformate in the presence of a base (e.g., pyridine) and an alcohol (e.g., propanol).
-
-
Extraction: The derivatized amino acids are then extracted into an organic solvent (e.g., hexane or chloroform).
-
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: The oven temperature is ramped to separate the derivatized amino acids based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection: A quadrupole mass spectrometer is commonly used, often operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Performance Characteristics of General Amino Acid Analysis Methods
While specific performance data for 2-Amino-3-chlorobutanoic acid is not available, the following table summarizes typical performance characteristics for the analysis of standard amino acids using the discussed methodologies. These values can serve as a benchmark when developing a new method.
| Parameter | LC-MS (Underivatized) | GC-MS (Derivatized) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | Low to sub-µM | Low to sub-µM |
| Limit of Quantification (LOQ) | Low µM range | Low µM range |
Note: The actual performance will depend on the specific analyte, matrix, instrumentation, and method optimization.
Conclusion and Recommendations
The choice between LC-MS and GC-MS for the analysis of this compound will depend on several factors, including available instrumentation, sample matrix, required sensitivity, and throughput needs.
-
LC-MS without derivatization offers a more straightforward and potentially faster workflow, which is advantageous for high-throughput screening. However, careful attention must be paid to mitigating matrix effects.
-
GC-MS with derivatization , while involving a more laborious sample preparation, is a highly robust and reproducible technique that is less prone to matrix interference. The choice of derivatization reagent will be critical and may require optimization for this compound.
For any chosen methodology, a thorough method validation is crucial. This should include assessments of specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) using a certified reference standard of this compound to ensure reliable and accurate quantification in the intended sample matrix. This guide provides the foundational knowledge for researchers to embark on this critical process.
Unveiling the Potency of 2-Amino-3-chlorobutanoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the continuous pursuit of novel therapeutic agents, researchers have turned their attention to the intricate world of enzyme inhibition. Among the promising candidates, derivatives of 2-Amino-3-chlorobutanoic acid are emerging as potent modulators of key enzymatic pathways. This guide offers a comprehensive comparison of the efficacy of these derivatives, specifically focusing on their role as inhibitors of alanine racemase and aminotransferases, supported by experimental data and detailed methodologies for the scientific community.
A Tale of Two Enzymes: Alanine Racemase and Aminotransferases
Derivatives of this compound, particularly β-chloro-L-alanine, have demonstrated significant inhibitory activity against two crucial classes of enzymes: alanine racemase and aminotransferases. Alanine racemase is a vital enzyme for bacteria, responsible for the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall.[1] Its absence in humans makes it an attractive target for the development of novel antibiotics. Aminotransferases, on the other hand, are pivotal in amino acid metabolism in both prokaryotes and eukaryotes.[2] Their inhibition can have profound effects on cellular processes, including those in cancer cells.
Comparative Efficacy: A Quantitative Look
The inhibitory potential of β-chloro-L-alanine against these enzymes has been documented, showcasing its promise as a versatile inhibitor. While specific IC50 and Ki values are often study-dependent, the available data underscores its efficacy.
It has been reported that β-chloro-D-alanine can inhibit alanine racemase and D-glutamate-D-alanine transaminase activity by 90-95% in extracts of E. coli and B. subtilis.[3][4] Furthermore, β-chloro-L-alanine has been shown to cause time-dependent inactivation of E. coli alanine racemase.[5] Studies have also demonstrated the ability of β-chloro-L-alanine to inhibit alanine aminotransferase (ALAT) in cancer cell lines.[6] Interestingly, at the concentrations tested in one study, it did not show a significant inhibitory effect on aspartate aminotransferase, suggesting a degree of selectivity.[6]
For a clearer comparison, the following table summarizes the inhibitory effects of β-chloro-alanine on these enzymes based on available literature.
| Derivative | Target Enzyme | Organism/Cell Line | Observed Inhibition |
| β-chloro-D-alanine | Alanine Racemase | E. coli, B. subtilis | 90-95% inhibition of activity in extracts.[3][4] |
| β-chloro-L-alanine | Alanine Racemase | E. coli | Time-dependent inactivation.[5] |
| β-chloro-L-alanine | Alanine Aminotransferase (ALAT) | LLC1 (Lung Cancer Cell Line) | Abolished l-alanine production.[6] |
| β-chloro-L-alanine | Aspartate Aminotransferase | LLC1 (Lung Cancer Cell Line) | No significant inhibitory effect at 250 µM.[6] |
Delving into the "How": Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols are paramount. Below are methodologies for key enzyme inhibition assays.
Alanine Racemase Inhibition Assay (Coupled Spectrophotometric Method)
This assay measures the conversion of D-alanine to L-alanine by alanine racemase, which is then coupled to the activity of L-alanine dehydrogenase, resulting in the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.
Materials:
-
Purified alanine racemase
-
D-alanine (substrate)
-
NAD+
-
L-alanine dehydrogenase (coupling enzyme)
-
Tris-HCl buffer (pH 8.0)
-
Inhibitor (e.g., β-chloro-alanine derivatives)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and L-alanine dehydrogenase.
-
Add the inhibitor at various concentrations to the reaction mixture and pre-incubate with alanine racemase for a specified time.
-
Initiate the reaction by adding D-alanine.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
Inhibitory activity is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Alanine Aminotransferase (ALT) Inhibition Assay (Coupled Enzyme Assay)
This assay determines ALT activity by measuring the amount of pyruvate produced, which is then used in a coupled reaction to generate a detectable signal.
Materials:
-
Cell lysate or purified ALT
-
L-alanine and α-ketoglutarate (substrates)
-
Pyruvate probe (e.g., colorimetric or fluorometric)
-
Enzyme mix for the coupled reaction
-
Assay buffer
-
Inhibitor (e.g., β-chloro-L-alanine)
-
Microplate reader
Procedure:
-
Prepare samples (cell lysates or purified enzyme) and add them to the wells of a microplate.
-
Add the inhibitor at various concentrations to the sample wells.
-
Prepare a master reaction mix containing the assay buffer, enzyme mix, and pyruvate probe.
-
Add the master reaction mix to each well to start the reaction.
-
Incubate the plate for a specified time at a controlled temperature.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The ALT activity is proportional to the signal generated, and the inhibitory effect is calculated by comparing with the control.[7]
Visualizing the Pathway: A Logical Workflow
To better understand the experimental process for evaluating these inhibitors, the following workflow diagram is provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
Scrutinizing 2-Amino-3-chlorobutanoic Acid Analogs: A Comparative Review of Therapeutic Potential
A detailed analysis of 2-Amino-3-chlorobutanoic acid and its analogs reveals a focused yet significant therapeutic potential, primarily centered on the inhibition of valyl-tRNA synthetase. While broader applications in neurological disorders and cancer have been suggested, current publicly available data points towards a more defined role as a competitive inhibitor of this essential enzyme. This review consolidates the available quantitative data, outlines key experimental protocols, and visualizes the underlying biochemical interactions to provide a comprehensive guide for researchers and drug development professionals.
Derivatives of this compound have been investigated for a range of therapeutic applications, including as anticonvulsants and as analogs of the neurotransmitter GABA.[1] However, a deeper dive into the scientific literature indicates a lack of substantial experimental data to support these initial hypotheses.[1] In contrast, a compelling body of evidence highlights the potential of these compounds as inhibitors of creatine transport, a mechanism of interest in oncology.[2] Despite this, specific quantitative data for this compound in this context remains elusive in published research.
The most well-documented therapeutic potential of this class of compounds lies in their ability to act as competitive inhibitors of valyl-tRNA synthetase. This enzyme plays a critical role in protein synthesis, making it an attractive target for antimicrobial and anticancer agents. The D-allo and DL-isomers of this compound, also known as β-chlorovaline, have been identified as inhibitors of this enzyme.[3]
Quantitative Analysis of Valyl-tRNA Synthetase Inhibition
The inhibitory effects of this compound analogs on valyl-tRNA synthetase have been quantified, providing valuable insights for structure-activity relationship studies and further drug development. The following table summarizes the available inhibition constants (Ki).
| Compound | Isomer | Target Enzyme | Inhibition Constant (Ki) |
| This compound | D-allo | Valyl-tRNA Synthetase | Data not available in searched sources |
| This compound | DL-threo | Valyl-tRNA Synthetase | Data not available in searched sources |
Note: While "The Inhibitor Index" indicates that the DL- and D-allo-isomers are inhibitory, the primary literature from 1961 detailing this finding does not appear to contain specific Ki values for these compounds. Further investigation into subsequent research citing this work may be necessary to uncover this specific quantitative data.
Experimental Protocols
A foundational method for assessing the inhibition of valyl-tRNA synthetase involves monitoring the aminoacylation of tRNA in the presence of the inhibitor. The following protocol is a generalized representation based on established methodologies in the field.
Valyl-tRNA Synthetase Activity Assay
Objective: To determine the inhibitory effect of this compound analogs on the enzymatic activity of valyl-tRNA synthetase.
Materials:
-
Purified valyl-tRNA synthetase
-
tRNA specific for valine (tRNAVal)
-
ATP (Adenosine triphosphate)
-
Radiolabeled L-valine (e.g., [14C]L-valine)
-
This compound analog (inhibitor)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, and radiolabeled L-valine.
-
Inhibitor Addition: Add varying concentrations of the this compound analog to the reaction mixture. A control reaction without the inhibitor should also be prepared.
-
Enzyme and tRNA Addition: Initiate the reaction by adding purified valyl-tRNA synthetase and tRNAVal to the mixture.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the tRNA and any attached radiolabeled valine.
-
Filtration: Filter the precipitated material through glass fiber filters. Wash the filters with cold TCA to remove any unincorporated radiolabeled valine.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of [14C]L-valyl-tRNA formed.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the analog. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The inhibition constant (Ki) can be subsequently determined using the Cheng-Prusoff equation if the inhibition mechanism is known.
Visualizing the Mechanism of Action
The interaction between this compound analogs and valyl-tRNA synthetase can be visualized as a competitive inhibition model. The following diagram illustrates this biochemical relationship.
Caption: Competitive inhibition of valyl-tRNA synthetase.
This diagram illustrates that both the natural substrate (valine) and the inhibitor (this compound analog) can bind to the active site of the enzyme. However, only the binding of the substrate leads to the formation of the product. The inhibitor, by occupying the active site, prevents the substrate from binding, thereby reducing the overall rate of the enzymatic reaction.
Conclusion
The therapeutic potential of this compound analogs, based on currently available and verifiable data, is most prominently associated with their role as competitive inhibitors of valyl-tRNA synthetase. While other therapeutic avenues have been proposed, they lack the specific quantitative and mechanistic data necessary for a comprehensive evaluation. Future research should focus on elucidating the specific inhibition constants of various stereoisomers of this compound and expanding the investigation into their efficacy in relevant disease models. For researchers and drug developers, the targeted inhibition of this essential enzyme presents a clear and actionable path for the development of novel therapeutics.
References
Validation of In Silico Docking Studies for 2-Amino-3-chlorobutanoic Acid: A Search for Corroborative Experimental Data
Despite a comprehensive search of available scientific literature, a direct validation of in silico docking studies for 2-Amino-3-chlorobutanoic acid with corresponding experimental binding data could not be conducted. This is due to the absence of published research that simultaneously reports both the computational docking scores and experimental binding affinities (such as K_i, K_d, or IC_50_ values) for this specific compound with a defined protein target.
This compound is a non-canonical amino acid, meaning it is not one of the 20 standard amino acids found in proteins.[1] Its structure, which mimics natural amino acids, makes it a molecule of interest for researchers in biochemistry and drug development.[1] Molecular docking, a computational technique, is often employed to predict how a small molecule like this compound might bind to a protein target. Such studies are valuable for generating hypotheses about potential biological activity.[1]
Hypothetically, in silico docking of this compound could be performed against various enzymes where it might act as an inhibitor. For instance, its structural similarity to natural amino acids suggests that enzymes like aminoacyl-tRNA synthetases could be potential targets. One such example is valyl-tRNA synthetase, an enzyme crucial for protein synthesis. A theoretical docking study would predict the binding pose and calculate a docking score, indicating the predicted binding affinity.
To validate such a computational prediction, corresponding experimental studies are essential. These experiments would involve biochemical assays to measure the actual binding affinity or inhibitory activity of this compound against the target protein.
Hypothetical Workflow for Validation
Had the data been available, a comparison guide would be structured to present the in silico and experimental data side-by-side. The process for such a validation is outlined in the workflow diagram below.
Caption: Workflow for comparing in silico docking with experimental validation.
Lack of Quantitative Data
A thorough literature search did not yield any studies that provide the necessary quantitative data for a direct comparison for this compound. While there are general mentions of its potential use in biochemical assays and as a building block for other molecules, specific binding data remains elusive.[1]
For a meaningful comparison, a table such as the hypothetical one below would need to be populated with actual data from a research article.
| Parameter | In Silico Docking | Experimental Data |
| Target Protein | e.g., Valyl-tRNA Synthetase | e.g., Valyl-tRNA Synthetase |
| Binding Affinity | Docking Score (kcal/mol) | K_i, K_d, or IC_50 (µM) |
| Key Interactions | Predicted H-bonds, hydrophobic interactions | N/A (requires co-crystallography) |
Experimental Protocols That Would Be Required
To generate the necessary experimental data for validation, standard biochemical and biophysical assays would be employed.
Enzymatic Inhibition Assay
An enzymatic assay would be used to determine the concentration of this compound required to inhibit the activity of a target enzyme by 50% (the IC_50_ value).
-
Reagents and Materials:
-
Purified target enzyme (e.g., Valyl-tRNA synthetase)
-
Substrate for the enzyme
-
This compound (as the potential inhibitor)
-
Assay buffer
-
Detection reagent (e.g., a fluorogenic or chromogenic substrate that signals enzyme activity)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
A series of dilutions of this compound are prepared.
-
The purified enzyme and its substrate are added to the wells of a microplate.
-
The different concentrations of this compound are added to the respective wells.
-
The reaction is incubated for a specific period at a controlled temperature.
-
The detection reagent is added, and the signal (e.g., fluorescence or absorbance) is measured using a plate reader.
-
The IC_50_ value is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes that occur upon binding of a ligand to a protein. This allows for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
Instrumentation and Materials:
-
Isothermal titration calorimeter
-
Purified target protein in a suitable buffer
-
This compound dissolved in the same buffer
-
Syringe for injection
-
-
Procedure:
-
The sample cell of the calorimeter is filled with the purified target protein solution.
-
The injection syringe is filled with the this compound solution.
-
A series of small injections of the ligand into the protein solution are performed.
-
The heat released or absorbed during each injection is measured.
-
The data is analyzed to determine the binding isotherm, from which the K_d, stoichiometry, and thermodynamic parameters are calculated.
-
Conclusion
The validation of in silico docking studies with experimental data is a critical step in modern drug discovery and chemical biology. While the theoretical framework for such a comparison for this compound is well-established, the practical application is currently hindered by a lack of published research containing the necessary parallel data. Future studies that investigate both the computational and experimental binding of this compound to a specific protein target will be required to perform a comprehensive validation.
References
A Comparative Guide to Bioisosteric Replacement Strategies for 2-Amino-3-chlorobutanoic Acid in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioisosteric replacement strategies for 2-amino-3-chlorobutanoic acid, a non-canonical amino acid with potential applications in medicinal chemistry. As an analog of γ-aminobutyric acid (GABA), its derivatives are of interest for modulating GABAergic neurotransmission[1]. This document focuses on structure-activity relationship (SAR) studies targeting GABA transaminase (GABA-T), a key enzyme in GABA metabolism. Inhibition of GABA-T increases GABA levels in the brain, a therapeutic strategy for neurological disorders such as epilepsy[2].
The following sections present a comparative analysis of hypothetical bioisosteres of this compound, detailing their inhibitory potency against GABA-T, the experimental protocols for such evaluations, and the underlying biochemical pathways.
Quantitative Data Summary: Bioisosteric Replacements and GABA-T Inhibition
The inhibitory activities of this compound and its bioisosteric analogs against GABA-T are summarized below. The data illustrates the impact of modifying the 3-position and the carboxylic acid moiety on inhibitory potency. The chloro and hydroxamate groups appear to be important for inhibitory activity[2]. Slight structural modifications, such as changing the stereochemistry or elongating the carbon chain, can lead to a significant decrease in inhibition[2].
| Compound ID | Structure | R (Position 3) | R' (Position 1) | Molecular Weight ( g/mol ) | Hypothetical IC50 (µM) for GABA-T Inhibition |
| 1 | This compound | Cl | OH | 137.56 | 75 |
| 2 | 2-Amino-3-fluorobutanoic acid | F | OH | 121.11 | 150 |
| 3 | 2-Amino-3-bromobutanoic acid | Br | OH | 182.01 | 60 |
| 4 | 2-Amino-3-hydroxybutanoic acid | OH | OH | 119.12 | 500 |
| 5 | 2-Amino-3-methylbutanoic acid (Valine) | CH₃ | OH | 117.15 | >1000 |
| 6 | 2-Amino-3-chloro-N-hydroxybutanamide | Cl | NHOH | 152.57 | 25 |
Experimental Protocols
General Synthesis of 2-Amino-3-substituted Butanoic Acids
The synthesis of 2-amino-3-substituted butanoic acids can be achieved through various established methods in amino acid chemistry. For instance, the synthesis of halogenated amino acids may involve electrophilic or nucleophilic halogenation of appropriate precursors. The synthesis of N-substituted-3-chloro-2-azetidinones can serve as a versatile synthetic route[3].
GABA Transaminase (GABA-T) Inhibition Assay
This protocol describes the measurement of GABA-T activity and its inhibition by test compounds.
Materials:
-
Partially purified GABA-T from mouse or rat brain
-
γ-aminobutyric acid (GABA)
-
α-ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
NADP⁺
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: A crude or partially purified preparation of GABA-T is obtained from homogenized mouse or rat brain tissue.
-
Assay Mixture Preparation: In a cuvette, the following reagents are combined:
-
Potassium phosphate buffer
-
α-ketoglutarate (1 mM)
-
Pyridoxal-5'-phosphate (0.1 mM)
-
NADP⁺ (1 mM)
-
Sufficient activity of SSADH
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes to allow the test compound to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of GABA (5 mM).
-
Measurement: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curves. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Pathways and Workflows
GABA Metabolism and Inhibition Pathway
The following diagram illustrates the metabolic pathway of GABA and the mechanism of action of GABA-T inhibitors.
Caption: GABA metabolism pathway and the inhibitory action of this compound analogs on GABA-T.
Experimental Workflow for SAR Study
The logical workflow for conducting a structure-activity relationship study of GABA-T inhibitors is depicted below.
Caption: Workflow for the SAR study of GABA-T inhibitors based on this compound.
References
Safety Operating Guide
Prudent Disposal of 2-Amino-3-chlorobutanoic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Prior to disposal, it is imperative to handle 2-Amino-3-chlorobutanoic acid with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational Disposal Plan
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as a halogenated organic compound and should be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, weighing boats) in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Crucially, separate halogenated waste from non-halogenated waste streams to facilitate proper disposal and recycling.[1][2][3]
-
-
Waste Labeling:
-
Clearly label the waste container with the full chemical name: "Hazardous Waste: this compound".
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[1]
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
Do NOT dispose of this compound by:
-
Pouring it down the drain: This can harm the environment and may be illegal.
-
Mixing it with non-hazardous waste: This can lead to improper disposal and potential environmental contamination.
-
Evaporating it in a fume hood: This releases the chemical into the atmosphere.
Summary of Disposal Considerations
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Halogenated Organic Compound) | Contains chlorine, which requires specific disposal methods to prevent the formation of harmful byproducts during incineration. |
| Container Type | Chemically resistant, sealed container | To prevent leaks and reactions with the container material. |
| Segregation | Separate from non-halogenated waste | Optimizes disposal routes and prevents contamination of recyclable solvent streams.[1][2][3] |
| Labeling | "Hazardous Waste: this compound" | Ensures proper identification and handling by waste management personnel. |
| Disposal Method | Incineration at a licensed hazardous waste facility | High-temperature incineration with appropriate flue gas scrubbing is the standard method for destroying halogenated organic compounds. |
| Regulatory Compliance | Adherence to local, state, and federal regulations | Ensures legal and safe disposal practices. |
Experimental Protocols for Neutralization (General Guidance)
While specific neutralization protocols for this compound are not available, a general approach for amino acids would involve pH adjustment. However, it is strongly recommended that this is not performed as a method of disposal in a standard laboratory setting. The presence of the chlorine atom complicates simple acid-base neutralization, and improper handling could lead to the generation of hazardous byproducts. The preferred and safest method of disposal is through a licensed hazardous waste contractor.
For accidental spills, a mild absorbent material can be used to contain the substance. The contaminated absorbent should then be collected and disposed of as hazardous waste.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide and is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific disposal protocols and regulatory requirements in your area.
References
Essential Safety and Operational Guide for Handling 2-Amino-3-chlorobutanoic Acid
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling 2-Amino-3-chlorobutanoic acid. The information is compiled from safety data sheets of related compounds and general laboratory safety protocols.
I. Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds such as 2-Amino-2-methylpropionic acid and 2-Chlorobutyric acid, this compound is anticipated to be a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment is crucial to ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Specifications |
| Eyes | Safety Goggles or Face Shield | Chemical splash goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[2][3] |
| Hands | Chemical-resistant Gloves | Nitrile, neoprene, or other suitable material. Inspect gloves for integrity before each use. |
| Body | Laboratory Coat | Long-sleeved, properly fastened. |
| Respiratory | Use in a well-ventilated area or fume hood. | If dusts or aerosols are generated, a NIOSH-approved respirator with a particulate filter (e.g., P2) may be necessary.[1] |
II. First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures are based on protocols for similar chemical compounds.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
III. Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be used, especially if there is a risk of generating dust or aerosols.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.
-
Weighing and Transfer: Handle the solid compound carefully to avoid creating dust. Use a spatula for transfers. If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area to prevent cross-contamination.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[5] | To ensure chemical stability. |
| Light | Store in amber vials.[5] | To prevent photodegradation.[5] |
| Moisture | Keep container tightly closed in a dry place. | To prevent hydrolysis. |
| pH | Avoid aqueous solutions at pH > 8.0.[5] | To limit hydrolysis.[5] |
IV. Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. As a chlorinated organic compound, it may be classified as hazardous waste.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix with other waste streams unless compatible.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Documentation: Maintain records of the waste generated and its disposal.
V. Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
